Terbogrel
Description
This compound has been used in trials studying the treatment of Hypertension, Pulmonary.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTLOCQNGLJNSA-RGVLZGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149979-74-8 | |
| Record name | Terbogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149979-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbogrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TERBOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terbogrel's Dual-Action Mechanism on Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terbogrel is a potent antiplatelet agent characterized by a unique dual mechanism of action: competitive antagonism of the thromboxane A2 (TxA2) receptor and inhibition of thromboxane synthase. This dual action synergistically suppresses platelet activation and aggregation, key events in thrombosis. By blocking the TxA2 receptor, this compound directly prevents the pro-aggregatory and vasoconstrictive effects of TxA2. Concurrently, by inhibiting thromboxane synthase, it curtails the production of TxA2 from its precursor, prostaglandin H2 (PGH2). This inhibition leads to a redirection of PGH2 metabolism in platelets and other cells towards the synthesis of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This guide provides an in-depth technical overview of this compound's mechanism of action on platelets, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound's antiplatelet effects are rooted in its ability to simultaneously target two critical points in the arachidonic acid cascade that governs platelet function.
Thromboxane A2 (TxA2) Receptor Antagonism
This compound acts as a direct competitive antagonist at the platelet thromboxane A2 receptor, also known as the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand TxA2, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. This compound's binding to the TP receptor prevents the downstream signaling initiated by TxA2.
Thromboxane Synthase Inhibition
In addition to its receptor antagonism, this compound is a potent inhibitor of thromboxane synthase, the enzyme responsible for the conversion of PGH2 to TxA2. By inhibiting this enzyme, this compound significantly reduces the localized production of TxA2 by activated platelets, thereby diminishing a key pro-thrombotic signal.
Redirection of Prostaglandin Endoperoxide Metabolism
A significant consequence of thromboxane synthase inhibition is the accumulation of PGH2. This prostaglandin endoperoxide can then be utilized by other enzymes, notably prostacyclin synthase, which is present in endothelial cells. This leads to an increased synthesis of prostacyclin (PGI2). PGI2 is a powerful inhibitor of platelet aggregation and a vasodilator, acting through its own GPCR, the prostacyclin (IP) receptor, to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This redirection of the prostaglandin pathway from the pro-aggregatory TxA2 to the anti-aggregatory PGI2 is a key feature of this compound's mechanism.[1][2][3]
Quantitative Data
The dual activity of this compound has been quantified in various in vitro and ex vivo studies. The following tables summarize key quantitative data regarding its potency and effects on platelet function.
| Parameter | Value | Assay Conditions | Reference |
| Thromboxane A2 Receptor Antagonism | |||
| IC50 | 12 ng/mL | Ex vivo, healthy human subjects | [1][2] |
| IC50 | ~10 nM | Washed human platelets | |
| IC50 | 11 ± 6 nM | Washed human platelets | |
| IC50 | 38 ± 1 nM | Human platelet-rich plasma | |
| Thromboxane Synthase Inhibition | |||
| IC50 | 6.7 ng/mL | Ex vivo, healthy human subjects | |
| IC50 | ~10 nM | Washed human platelets | |
| IC50 | 4.0 ± 0.5 nM | Human gel-filtered platelets | |
| Inhibition of Platelet Aggregation | |||
| Collagen-induced (in vivo) | >80% inhibition at 150 mg dose | Healthy human subjects | |
| Collagen-induced (in vitro) | IC50: 310 ± 18 nM | Human platelet-rich plasma | |
| Collagen-induced (in vitro) | IC50: 52 ± 20 nM | Human whole blood | |
| U46619-induced (in vitro) | IC50: ~10 nM | Washed human platelets |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Thromboxane A2 (TP) Receptor Signaling Pathway
Caption: Thromboxane A2 signaling cascade in platelets and its inhibition by this compound.
Prostaglandin Synthesis and the Effect of this compound
Caption: this compound's inhibition of thromboxane synthase and redirection of PGH2 metabolism.
Prostacyclin (IP) Receptor Signaling Pathway
Caption: Prostacyclin's inhibitory signaling pathway in platelets.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
Thromboxane A2 Receptor Occupancy Assay
Objective: To determine the extent of this compound binding to the platelet TxA2 receptor.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.
-
Radioligand Binding: PRP is incubated with a radiolabeled TxA2 receptor antagonist, such as [³H]-SQ 29,548, in the presence and absence of a high concentration of a non-labeled antagonist (to determine non-specific binding).
-
Incubation: The mixture is incubated to allow the radioligand to reach binding equilibrium with the receptors.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The receptor occupancy by this compound in ex vivo samples from treated subjects is determined by comparing the specific binding to that of pre-dose samples.
Thromboxane Synthase Inhibition Assay
Objective: To measure the inhibition of thromboxane synthase activity by this compound.
Methodology:
-
Sample Collection: Whole blood is collected into tubes containing an anticoagulant.
-
Platelet Stimulation: Platelet-rich plasma or whole blood is stimulated with a platelet agonist, such as collagen, to induce the arachidonic acid cascade and TxA2 production.
-
Incubation: The stimulated sample is incubated to allow for the enzymatic conversion of PGH2 to TxA2.
-
Metabolite Measurement: The reaction is stopped, and the stable, inactive metabolite of TxA2, thromboxane B2 (TxB2), is measured in the plasma or serum using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of thromboxane synthase inhibition is calculated by comparing the amount of TxB2 produced in samples from this compound-treated subjects to that of placebo-treated or pre-dose samples.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the effect of this compound on platelet aggregation in response to various agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.
-
Instrument Setup: A light transmission aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is recorded.
-
Agonist Addition: A platelet agonist (e.g., collagen, ADP, U46619) is added to the PRP to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined. For dose-response curves, various concentrations of this compound are pre-incubated with the PRP before the addition of the agonist.
Measurement of Prostacyclin Production
Objective: To quantify the increase in prostacyclin synthesis due to the redirection of PGH2 metabolism.
Methodology:
-
Sample Collection and Stimulation: Similar to the thromboxane synthase inhibition assay, whole blood or a co-culture of platelets and endothelial cells is stimulated with an agonist like collagen.
-
Metabolite Measurement: The reaction is stopped, and the stable metabolite of PGI2, 6-keto-prostaglandin F1α (6-keto-PGF1α), is measured in the plasma or supernatant using a specific EIA or RIA.
-
Data Analysis: The concentration of 6-keto-PGF1α is compared between this compound-treated and control samples to determine the extent of enhanced prostacyclin production.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro characterization of this compound's effects on platelets.
Workflow for a Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo)
Caption: Workflow for evaluating the in vivo antithrombotic efficacy of this compound.
Conclusion
This compound's multifaceted mechanism of action, combining potent thromboxane A2 receptor antagonism with thromboxane synthase inhibition, represents a rational and effective strategy for antiplatelet therapy. The consequent redirection of prostaglandin metabolism towards the beneficial prostacyclin pathway further enhances its antithrombotic potential. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of thrombosis and hemostasis. Further investigation into the clinical implications of this dual-action profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel: A Technical Guide to Dual Thromboxane Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbogrel is a potent, orally active small molecule that demonstrates a dual mechanism of action, functioning as both a thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor. This dual inhibition presents a compelling therapeutic strategy for various thromboembolic disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used in its evaluation. Quantitative data from key studies are presented in structured tables for clarity, and signaling pathways and experimental workflows are illustrated using diagrams.
Introduction
Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of cardiovascular and thromboembolic diseases.[1][2] Pharmaceutical intervention in the TxA2 pathway has traditionally focused on either inhibiting its synthesis or blocking its receptor. This compound represents a novel approach by simultaneously targeting both pathways. This dual action not only blocks the effects of existing TxA2 but also prevents the formation of new TxA2, potentially offering a more comprehensive and effective antiplatelet therapy.[1][2] Furthermore, the inhibition of thromboxane synthase can redirect prostaglandin endoperoxide metabolism towards the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, thereby offering a complementary therapeutic benefit.[2]
Mechanism of Action: Dual Inhibition
This compound's unique therapeutic profile stems from its ability to act on two key components of the thromboxane pathway:
-
Thromboxane A2 Receptor (TP Receptor) Antagonism: this compound competitively binds to and blocks the TP receptor on platelets and vascular smooth muscle cells. This prevents the downstream signaling cascade initiated by TxA2, thereby inhibiting platelet activation, shape change, degranulation, and aggregation.
-
Thromboxane Synthase Inhibition: this compound also inhibits the action of thromboxane synthase, the enzyme responsible for converting the precursor molecule prostaglandin H2 (PGH2) into TxA2. This directly reduces the production of TxA2.
This dual mechanism is illustrated in the signaling pathway diagram below.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel's Dual-Action Efficacy: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of terbogrel, a potent dual inhibitor of thromboxane A2 synthase and antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. This compound, developed by Boehringer Ingelheim, represents a significant advancement in the quest for effective antiplatelet therapies. This document collates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a vital resource for researchers in the fields of pharmacology and medicinal chemistry.
Introduction: The Therapeutic Rationale for Dual Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in the pathophysiology of cardiovascular diseases. The therapeutic inhibition of the TXA2 pathway has been a cornerstone of antiplatelet therapy. This compound distinguishes itself by acting on two key points in this pathway: it directly inhibits thromboxane A2 synthase, the enzyme responsible for the production of TXA2, and it blocks the thromboxane A2/prostaglandin endoperoxide (TP) receptor, preventing the action of any remaining TXA2 and its precursors. This dual mechanism of action offers a more complete blockade of the prothrombotic signaling cascade.
Mechanism of Action: A Two-Pronged Attack on the Thromboxane Pathway
This compound's efficacy stems from its ability to simultaneously inhibit the synthesis of thromboxane A2 and block its receptor. This dual action is crucial because even with potent inhibition of thromboxane synthase, the prostaglandin endoperoxide precursors (PGG2 and PGH2) can still activate the TP receptor and induce platelet aggregation. By also antagonizing the TP receptor, this compound mitigates this effect.
The signaling pathway affected by this compound is multifaceted. Upon binding of an agonist like TXA2 to the TP receptor, a G-protein-coupled receptor, it activates phospholipase C (PLC) via Gq/11, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), both culminating in platelet activation, degranulation, and aggregation. The TP receptor can also couple to G12/13, activating the Rho/Rho-kinase pathway, which contributes to vasoconstriction. This compound's antagonism at the TP receptor blocks these downstream signaling events. Concurrently, its inhibition of thromboxane synthase reduces the production of the primary agonist, TXA2.
Structure-Activity Relationship of this compound and its Analogs
The development of this compound involved the synthesis and evaluation of a series of ω-disubstituted alkenoic acid derivatives. The key structural features contributing to the dual activity were identified as a hexenoic acid scaffold, a 3-pyridyl group, and a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent.
Quantitative SAR Data
The following tables summarize the in vitro potencies of this compound and its analogs for thromboxane A2 synthase inhibition and TP receptor antagonism.[1]
Table 1: Thromboxane A2 Synthase Inhibition of this compound Analogs
| Compound | R-substituent on Guanidino Group | IC50 (nM) for TXA2 Synthase Inhibition |
| 26 | H | >1000 |
| 27 | Methyl | 100 ± 15 |
| 28 | Ethyl | 35 ± 5 |
| 29 | n-Propyl | 18 ± 3 |
| 30 | Isopropyl | 12 ± 2 |
| 31 | n-Butyl | 15 ± 2 |
| 32 (this compound) | tert-Butyl | 4.0 ± 0.5 |
Table 2: Thromboxane A2 Receptor Antagonism of this compound Analogs
| Compound | R-substituent on Guanidino Group | IC50 (nM) for [3H]-SQ 29,548 Binding |
| 26 | H | 15 ± 3 |
| 27 | Methyl | 18 ± 4 |
| 28 | Ethyl | 20 ± 5 |
| 29 | n-Propyl | 25 ± 6 |
| 30 | Isopropyl | 15 ± 4 |
| 31 | n-Butyl | 30 ± 7 |
| 32 (this compound) | tert-Butyl | 11 ± 6 |
From the data, it is evident that the nature of the alkyl substituent on the guanidino moiety significantly influences the inhibitory activity on thromboxane A2 synthase, with the tert-butyl group in this compound providing the highest potency. In contrast, the TP receptor antagonist activity is less sensitive to the size of this alkyl group, with all tested analogs exhibiting potent receptor binding. This highlights a key aspect of the SAR: the guanidino substituent can be modified to fine-tune the synthase inhibitory activity while maintaining strong receptor antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Thromboxane A2 Synthase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of test compounds on thromboxane A2 synthase in human platelets.
-
Preparation of Human Platelets:
-
Collect human whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, acidify the PRP to pH 6.5 with 0.5 M citric acid and centrifuge at 800 x g for 10 minutes.
-
Resuspend the platelet pellet in a calcium-free Tyrode's buffer (pH 7.4) containing 0.2% bovine serum albumin.
-
Adjust the platelet count to 3 x 10⁸ platelets/mL.
-
-
Inhibition Assay:
-
Pre-incubate 500 µL of the washed platelet suspension with various concentrations of the test compound (or vehicle control) for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µM arachidonic acid.
-
Incubate for 5 minutes at 37°C with gentle stirring.
-
Stop the reaction by adding 100 µL of 1N HCl.
-
Neutralize the samples with 100 µL of 1N NaOH.
-
-
Quantification of Thromboxane B2:
-
Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.
-
Measure the concentration of thromboxane B2 (the stable metabolite of thromboxane A2) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the IC50 value, the concentration of the test compound that causes 50% inhibition of thromboxane B2 production, by non-linear regression analysis.
-
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the TP receptor on human platelets.
-
Preparation of Platelet Membranes:
-
Prepare washed human platelets as described in section 4.1.1.
-
Resuspend the platelet pellet in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with 1 mM EDTA) and sonicate on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove intact cells and nuclei.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the platelet membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548), and a range of concentrations of the unlabeled test compound.
-
For the determination of non-specific binding, a high concentration of an unlabeled TP receptor antagonist (e.g., 1 µM SQ 29,548) is used instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a one-site competition model using non-linear regression.
-
Conclusion
This compound is a potent dual-acting antiplatelet agent with a well-defined structure-activity relationship. The tert-butyl-substituted guanidino moiety is a key determinant for its high-potency inhibition of thromboxane A2 synthase, while the overall molecular scaffold ensures strong antagonism at the TP receptor. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and the development of novel dual-acting antiplatelet agents. This technical guide serves as a valuable resource for researchers dedicated to advancing cardiovascular therapeutics.
References
Terbogrel: A Dual-Action Thromboxane Inhibitor for Hemostasis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terbogrel is a potent, orally available small molecule that functions as a dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 receptor (TP receptor). This dual mechanism of action makes it a valuable research tool for investigating the role of the thromboxane pathway in hemostasis, thrombosis, and various cardiovascular diseases. By simultaneously blocking the production of TXA2 and preventing the action of any residual TXA2 at its receptor, this compound provides a comprehensive blockade of this critical signaling pathway. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in hemostasis research, and a discussion of its clinical development history.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet activation and aggregation, as well as a vasoconstrictor, playing a pivotal role in the process of hemostasis and the pathophysiology of thrombotic events.[1] The synthesis of TXA2 from prostaglandin H2 is catalyzed by the enzyme thromboxane A synthase. Once produced, TXA2 exerts its effects by binding to the G protein-coupled thromboxane A2 receptor (TP receptor).
This compound, with its dual-action mechanism, offers a more complete inhibition of the TXA2 pathway compared to agents that only target either the synthase or the receptor.[2][3] This makes it an invaluable tool for researchers seeking to elucidate the precise role of TXA2 in various physiological and pathological processes.
Mechanism of Action
This compound's unique pharmacological profile stems from its ability to act at two distinct points in the thromboxane A2 signaling cascade:
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the enzymatic activity of thromboxane A2 synthase, thereby reducing the production of TXA2 from its precursor, prostaglandin H2.
-
Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing the binding of TXA2 and blocking its downstream signaling effects, which include platelet shape change, degranulation, and aggregation.[4]
This dual inhibition leads to a significant reduction in platelet aggregation and a potential for vasodilation.[2]
Quantitative Data
Several studies have quantified the inhibitory activity of this compound. The following tables summarize key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 (TXA2 Synthase Inhibition) | ~10 nM | Human | |
| IC50 (TP Receptor Antagonism) | ~10 nM | Human |
Table 2: Ex Vivo Pharmacodynamic Effects of this compound in Healthy Subjects
| Parameter | Value | Dose | Reference |
| IC50 (TXA2 Receptor Blockade) | 12 ng/mL | Multiple Oral Doses | |
| IC50 (TXA2 Synthase Inhibition) | 6.7 ng/mL | Multiple Oral Doses | |
| Inhibition of Platelet Aggregation | >80% | 150 mg |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a research tool.
In Vitro Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (e.g., in DMSO).
-
Platelet agonists:
-
Arachidonic Acid (AA)
-
U46619 (a stable TXA2 analog)
-
Collagen
-
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
Light transmission aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Platelet Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the this compound-incubated (or control) PRP in the sample well and establish a baseline of 0% aggregation.
-
Add a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5 mM, or U46619 at a final concentration of 1 µM) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control.
Clinical Development and Considerations
This compound was investigated in clinical trials for its potential as an antithrombotic agent. A study in healthy subjects demonstrated that it was well-tolerated and showed a dose-dependent antithrombotic effect. However, a subsequent Phase II clinical trial in patients with primary pulmonary hypertension was prematurely halted. The trial was stopped due to an unforeseen side effect of leg pain that occurred almost exclusively in patients receiving this compound.
Despite the cessation of its clinical development for this indication, this compound remains a valuable and highly specific tool for preclinical research into the roles of thromboxane A2 in hemostasis and thrombosis. Its dual-action mechanism provides a robust method for inhibiting the TXA2 pathway in in vitro and in vivo experimental models.
Conclusion
This compound's unique ability to both inhibit the synthesis of thromboxane A2 and block its receptor makes it a powerful research tool. For scientists and drug development professionals investigating the complexities of hemostasis, thrombosis, and related pathologies, this compound offers a means to comprehensively interrogate the thromboxane signaling axis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting.
References
Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension. PubMed. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects. PMC - NIH. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects. PubMed. Effects of this compound on platelet function and prostaglandin endoperoxide transfer. PubMed. this compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition. PubMed. this compound. Wikipedia. this compound: Uses, Interactions, Mechanism of Action. DrugBank Online. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A(2) receptor and synthase inhibitor, in healthy subjects. Request PDF - ResearchGate. Platelet aggregometry testing: molecular mechanisms, techniques and clinical implications. MDPI. Thromboxane A2. Wikipedia.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Terbogrel: A Dual-Action Thromboxane Inhibitor and Receptor Antagonist
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Terbogrel is an experimental drug characterized by its potent dual-action mechanism, functioning as both a thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor.[1][2] Developed by Boehringer Ingelheim, this compound was investigated for its potential in preventing vasoconstriction and platelet aggregation.[3] Clinical trials, however, revealed a significant adverse effect of leg pain, which led to the discontinuation of a Phase 2 trial in patients with primary pulmonary hypertension. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical findings related to this compound, presenting available quantitative data in structured tables and visualizing key pathways and workflows. While a detailed synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of antithrombotic therapy.
Discovery and Development
This compound, also known as BIBV 308SE, was developed as a potent antithrombotic agent. Its chemical name is (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid. The rationale behind its development was to create a compound that could offer a more comprehensive blockade of the thromboxane pathway than existing therapies by both preventing the synthesis of thromboxane A2 and blocking its effects at the receptor level.
Mechanism of Action
This compound exhibits a dual mechanism of action that targets two key points in the thromboxane A2 signaling pathway:
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. This action reduces the production of this potent vasoconstrictor and platelet aggregator.
-
Thromboxane A2 Receptor (TP) Antagonism: this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP), preventing the binding of any remaining thromboxane A2 and other prostanoids that can activate this receptor. This blockade further inhibits platelet activation and vasoconstriction.
This dual action is believed to not only reduce the pro-thrombotic effects of thromboxane A2 but also to potentially redirect prostaglandin metabolism towards the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.
References
- 1. Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Terbogrel's Effect on Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of terbogrel on prostaglandin metabolism. This compound is an experimental drug recognized for its dual mechanism of action as a potent antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane synthase.[1][2][3][4] This unique combination of activities positions it as a significant subject of study in the landscape of antithrombotic therapies.
Core Mechanism of Action
This compound's primary pharmacological impact stems from its dual inhibitory action on the thromboxane A2 pathway. It competitively antagonizes the TXA2 receptor, preventing the binding of the pro-aggregatory and vasoconstrictive ligand, thromboxane A2.[1] Simultaneously, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This dual action not only blocks the effects of existing TXA2 but also prevents the formation of new TXA2 molecules.
A key consequence of thromboxane synthase inhibition is the accumulation of its substrate, PGH2. This endoperoxide can then be shunted towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. PGI2 has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This redirection of the prostaglandin synthesis pathway is a unique feature of thromboxane synthase inhibitors like this compound, potentially offering a more potent antithrombotic effect compared to agents that only block TXA2 receptors.
Quantitative Pharmacodynamic Data
Clinical and in vitro studies have quantified the potent effects of this compound on various components of the prostaglandin pathway.
| Parameter | Value | Species | Study Type | Reference |
| Thromboxane A2 Receptor Antagonism (IC50) | 12 ng/mL | Human | In vivo (Phase 1 Clinical Trial) | |
| ~10 nM | Human | In vitro | ||
| Thromboxane Synthase Inhibition (IC50) | 6.7 ng/mL | Human | In vivo (Phase 1 Clinical Trial) | |
| ~10 nM | Human | In vitro | ||
| Inhibition of Platelet Aggregation | >80% (at 150 mg dose) | Human | In vivo (Phase 1 Clinical Trial) | |
| Reduction in Thromboxane Metabolites | Up to 98% | Human | In vivo (Phase 2 Clinical Trial) | |
| Increase in Prostacyclin Metabolites | 39% (statistically insignificant) | Human | In vivo (Phase 2 Clinical Trial) | |
| Thromboxane Synthase Inhibition | >90% (at 50 mg dose) | Human | In vivo (Phase 1 Clinical Trial) | |
| Thromboxane Receptor Occupancy | >80% (at trough concentrations) | Human | In vivo (Phase 1 Clinical Trial) |
Signaling Pathways and Metabolic Diversion
The dual actions of this compound intervene at critical points in the arachidonic acid cascade and the subsequent signaling pathways.
Prostaglandin Synthesis and this compound's Point of Intervention
The following diagram illustrates the metabolic pathway from arachidonic acid to various prostaglandins, highlighting the points of action for this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Terbogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbogrel is a potent, orally available small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane A2 synthase inhibitor.[1][2][3] This unique pharmacological profile positions it as a significant agent in the modulation of platelet aggregation and vascular tone. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a crucial role in the pathophysiology of thromboembolic events.[4] this compound was developed as an experimental drug to counteract these effects through a dual-action mechanism.[5] By simultaneously blocking the TXA2 receptor and inhibiting the enzyme responsible for its synthesis, this compound offers a comprehensive approach to antiplatelet therapy. This document serves as an in-depth technical resource on the pharmacological profile of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the dual inhibition of the thromboxane A2 pathway. It acts as a competitive antagonist at the thromboxane A2 (TP) receptor, preventing the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), thereby inhibiting platelet aggregation and vasoconstriction. Concurrently, this compound inhibits thromboxane A2 synthase, the enzyme that converts PGH2 to TXA2. This dual action not only blocks the effects of existing TXA2 but also prevents the formation of new TXA2, leading to a potent antiplatelet effect. Furthermore, the inhibition of thromboxane synthase can lead to an accumulation of PGH2, which can then be preferentially metabolized to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Pharmacokinetics
Studies in healthy male subjects have shown that this compound is well-absorbed orally, with plasma concentrations being dose-linear. There is no significant accumulation of the drug with twice-daily administration.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Multiple Doses)
| Parameter | 50 mg twice daily | 100 mg twice daily | 150 mg twice daily |
| Cmax,ss (ng/mL) | 959 ± 526 | 1590 ± 975 | 2560 ± 988 |
| tmax,ss (h) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 4.0) | 1.5 (0.5 - 2.0) |
| AUCss (ng·h/mL) | 2100 ± 853 | 3630 ± 1920 | 5630 ± 1960 |
| t½,z (h) | 9.8 ± 2.6 | 10.8 ± 4.1 | 10.1 ± 3.4 |
| MRT (h) | 5.9 ± 1.1 | 6.8 ± 2.1 | 6.5 ± 1.2 |
| Data are presented as mean ± standard deviation, except for tmax,ss which is median (range). |
Pharmacodynamics
This compound demonstrates a dose-dependent inhibition of both thromboxane synthase and TXA2 receptor occupancy. This dual activity translates to a significant, dose-dependent inhibition of platelet aggregation.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| IC50 for Thromboxane Synthase Inhibition | 6.7 ng/mL |
| IC50 for TXA2 Receptor Blockade | 12 ng/mL |
| IC50 for U46619-induced platelet aggregation | 10 nM |
| IC50 for collagen-induced platelet aggregation (human platelet-rich plasma) | 310 ± 18 nM |
| IC50 for collagen-induced platelet aggregation (human whole blood) | 52 ± 20 nM |
Table 3: Ex Vivo Pharmacodynamic Effects of this compound in Healthy Male Subjects (Multiple Doses)
| Dose | Maximum Thromboxane Synthase Inhibition | Maximum TXA2 Receptor Occupancy | Maximum Inhibition of Platelet Aggregation |
| 50 mg twice daily | >90% | ~80% | - |
| 100 mg twice daily | >95% | ~90% | - |
| 150 mg twice daily | ~100% | >95% | >80% |
Clinical Studies
A clinical trial investigating the effects of this compound in patients with primary pulmonary hypertension (PPH) was conducted. The study was a multicenter, randomized, placebo-controlled trial designed to assess the change in 6-minute walk distance. However, the trial was terminated prematurely due to a high incidence of the unforeseen side effect of leg pain in patients receiving this compound. Despite the trial's termination, it was noted that this compound effectively reduced thromboxane metabolites by as much as 98%.
Adverse Effects
The most significant adverse effect reported in clinical trials with this compound was leg pain, which was the primary reason for the discontinuation of a phase 2 trial in patients with PPH. Other reported side effects in this trial included headache, leg edema, purpura, epistaxis, fatigue, pain, nausea, and bronchitis. In studies with healthy subjects, this compound was generally well-tolerated with no major drug-related adverse events reported.
Experimental Protocols
Determination of this compound Plasma Concentration
Method: Validated Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive ELISA is used to quantify the concentration of this compound in plasma samples.
-
Procedure Outline:
-
Blood samples are collected in K2EDTA tubes and centrifuged to obtain plasma, which is then stored at -20°C.
-
The ELISA plate is coated with a this compound-specific antibody.
-
Plasma samples, standards, and controls are added to the wells, followed by the addition of enzyme-conjugated this compound.
-
During incubation, this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.
-
The plate is washed to remove unbound components.
-
A substrate is added, and the enzyme reaction produces a color change that is inversely proportional to the concentration of this compound in the sample.
-
The absorbance is read using a microplate reader, and the concentration is calculated from a standard curve.
-
-
Key Parameters:
-
Lower Limit of Determination: 1 ng/mL.
-
Between-assay coefficients of variation: 7.1% at 5.8 ng/mL, 3.5% at 58 ng/mL, and 4.4% at 620 ng/mL.
-
Assessment of Thromboxane Synthase Inhibition
Method: Measurement of Thromboxane B2 (TXB2) in Collagen-Stimulated Whole Blood
-
Principle: The activity of thromboxane synthase is assessed by measuring the production of its stable metabolite, TXB2, after stimulating whole blood with collagen.
-
Procedure Outline:
-
A 2 mL aliquot of whole blood is stirred at 140 rpm at 37°C.
-
After 10 minutes, collagen (final concentration 2 µg/mL) is added to stimulate platelet activation and TXA2 production.
-
After another 10 minutes of stirring, 1 mL of the blood sample is transferred to a tube containing indomethacin (final concentration 0.2 mM) to stop further prostanoid synthesis and centrifuged at 20,000 g for 1 minute.
-
The supernatant plasma is collected, and the concentration of TXB2 is determined using a Scintillation Proximity Assay (SPA) kit.
-
Measurement of Platelet Aggregation
Method: Light Transmission Aggregometry (LTA) in Whole Blood
-
Principle: LTA measures the increase in light transmission through a whole blood sample as platelets aggregate in response to an agonist.
-
Procedure Outline:
-
Whole blood is collected in tubes containing an anticoagulant.
-
The blood sample is placed in the aggregometer and stirred.
-
A baseline light transmission is established.
-
An agonist, such as collagen, is added to induce platelet aggregation.
-
The change in light transmission is recorded over time as platelets aggregate. The maximal aggregation is determined.
-
-
Agonists and Concentrations:
-
Collagen: Various concentrations can be used to assess dose-dependent effects. In one study, a final concentration of 2 µg/mL was used to stimulate TXB2 production, a proxy for aggregation potential.
-
U46619 (a stable TXA2 analog): Can be used to specifically assess TXA2 receptor-mediated aggregation.
-
Experimental Workflow
Conclusion
This compound is a potent dual-acting inhibitor of the thromboxane A2 pathway, demonstrating significant antiplatelet effects. Its well-defined pharmacokinetic and pharmacodynamic profiles in healthy subjects suggest its potential as an antithrombotic agent. However, the adverse effect of leg pain observed in a clinical trial with PPH patients highlights the need for further investigation into its safety profile in patient populations. The detailed pharmacological data and experimental methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Terbogrel in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbogrel is a potent, orally available dual-action antagonist of the thromboxane A2 (TXA2) receptor and inhibitor of thromboxane A synthase. This unique pharmacological profile positions it as a compelling candidate for antithrombotic therapy in the context of cardiovascular diseases. By targeting two key points in the arachidonic acid cascade, this compound not only blocks the pro-aggregatory and vasoconstrictive effects of TXA2 but also promotes the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and its evaluation in cardiovascular disease models. While clinical development was halted due to adverse effects, the preclinical and early clinical data offer valuable insights for the development of future antithrombotic agents.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a critical role in the pathophysiology of various cardiovascular diseases, including thrombosis and atherosclerosis.[1] this compound was developed as a therapeutic agent that combines two complementary mechanisms to counteract the effects of TXA2: competitive antagonism of the thromboxane/prostaglandin H2 (TP) receptor and inhibition of thromboxane A synthase, the enzyme responsible for TXA2 production.[2][3] This dual action was hypothesized to offer superior antithrombotic efficacy compared to single-mechanism agents like aspirin.
Mechanism of Action
This compound's therapeutic effects stem from its dual intervention in the arachidonic acid cascade.
-
Thromboxane A Synthase Inhibition: this compound inhibits the action of thromboxane A synthase, the enzyme that converts prostaglandin H2 (PGH2) into TXA2. This leads to a significant reduction in the production of TXA2 by activated platelets.
-
Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing the binding of any remaining TXA2 and other prostanoid ligands like PGH2. This blockade directly inhibits the downstream signaling that leads to platelet aggregation and vasoconstriction.[2]
A key consequence of thromboxane synthase inhibition is the redirection of the common precursor, PGH2, towards other metabolic pathways. In endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2] This shunting of PGH2 metabolism towards PGI2 production is a significant contributor to this compound's overall antithrombotic effect.
Signaling Pathways
The binding of TXA2 or PGH2 to the TP receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq family of G-proteins. This initiates a downstream signaling cascade that ultimately leads to platelet activation and smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antithrombotic Potential of Terbogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbogrel is a potent, orally available small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor. This dual functionality positions this compound as a compelling candidate for antithrombotic therapy by not only blocking the pro-aggregatory and vasoconstrictive effects of TxA2 but also by redirecting prostaglandin metabolism towards the production of anti-aggregatory prostacyclin. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of thrombosis and drug development.
Introduction
Thromboxane A2 (TxA2) is a potent mediator of platelet activation and aggregation, as well as a powerful vasoconstrictor, playing a critical role in the pathophysiology of thromboembolic diseases.[1] The synthesis of TxA2 from arachidonic acid is a key pathway in platelet signaling. This compound, an experimental drug developed by Boehringer Ingelheim, was designed to potently inhibit this pathway at two distinct points: by blocking the TxA2 receptor (TP receptor) and by inhibiting thromboxane synthase, the enzyme responsible for TxA2 production.[2][3][4] This dual mechanism of action is hypothesized to offer a more complete and potentially safer antithrombotic effect compared to agents that only target one of these steps, such as aspirin which inhibits cyclooxygenase.[1]
Mechanism of Action
This compound's antithrombotic potential stems from its ability to concurrently block the action and synthesis of TxA2.
-
Thromboxane A2 Receptor Antagonism: this compound acts as a competitive antagonist at the TxA2/prostaglandin endoperoxide (TP) receptors on the surface of platelets. By binding to these receptors, it prevents the binding of TxA2 and its precursors, thereby inhibiting the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.
-
Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This action prevents the conversion of prostaglandin H2 (PGH2) into TxA2 within the platelet. A unique consequence of this inhibition is the potential shunting of the accumulated PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), in adjacent endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus contributing to the overall antithrombotic effect.
The following diagram illustrates the signaling pathway and the points of intervention for this compound.
References
- 1. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel's Dual-Action Mechanism in Thromboxane-Mediated Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 exerts its prothrombotic effects by stimulating further platelet activation and aggregation, as well as inducing vasoconstriction.[1][2] These actions are mediated through the thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR).[1] Given its central role in thrombotic events, the TXA2 signaling pathway is a key target for antiplatelet therapies.[3] Terbogrel is a novel antithrombotic agent distinguished by its dual mechanism of action: it acts as both a competitive antagonist of the thromboxane A2 receptor and an inhibitor of thromboxane A2 synthase. This dual functionality offers a comprehensive blockade of the thromboxane pathway, making this compound a subject of significant interest in the development of antithrombotic therapies. This technical guide provides an in-depth exploration of this compound's role in thromboxane-mediated signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological parameters of this compound.
| Parameter | Value | Condition | Source |
| Thromboxane Synthase Inhibition | |||
| IC50 | 6.7 ng/mL | Healthy human subjects | |
| IC50 | ~10 nM | Washed human platelets | |
| IC50 | 4.0 ± 0.5 nM | Human gel-filtered platelets | |
| Thromboxane A2 Receptor Antagonism | |||
| IC50 | 12 ng/mL | Healthy human subjects | |
| IC50 | ~10 nM | Washed human platelets (U46619-induced aggregation) | |
| IC50 | 11 ± 6 nM | Washed human platelets (receptor binding) | |
| IC50 | 38 ± 1 nM | Platelet-rich plasma (receptor binding) | |
| Inhibition of Platelet Aggregation | |||
| IC50 | 52 ± 20 nM | Collagen-induced, human whole blood | |
| IC50 | 310 ± 18 nM | Collagen-induced, human platelet-rich plasma | |
| Inhibition | >80% | At 150 mg dose in healthy subjects |
Thromboxane A2 Signaling Pathway and this compound's Points of Intervention
Thromboxane A2 is synthesized from arachidonic acid via the sequential actions of cyclooxygenase (COX) and thromboxane synthase. Upon its release, TXA2 binds to the TP receptor on the surface of platelets. The TP receptor is coupled to two main G protein families: Gq and G12/13. Activation of these G proteins initiates downstream signaling cascades that ultimately lead to platelet shape change, degranulation, and aggregation.
This compound intervenes at two critical points in this pathway:
-
Thromboxane Synthase Inhibition: By inhibiting this enzyme, this compound directly reduces the production of thromboxane A2 from its precursor, prostaglandin H2.
-
Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing thromboxane A2 from activating it and initiating the downstream signaling events.
The following diagram illustrates the thromboxane A2 signaling pathway and highlights the dual points of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Thromboxane Synthase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of thromboxane synthase, which is typically measured by the reduction in thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.
Workflow Diagram:
Methodology:
-
Preparation of Platelets: Human platelets are isolated from whole blood by centrifugation and washed. A common buffer for this is Tyrode's buffer, which can be prepared with compositions such as 134 mM NaCl, 12 mM NaHCO3, 2.9 mM KCl, 0.34 mM Na2HPO4, 1 mM MgCl2, and 10 mM HEPES, at a pH of 7.4.
-
Pre-incubation with this compound: Washed platelets or platelet microsomes are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid or prostaglandin H2 (PGH2).
-
Incubation: The reaction mixture is incubated for a defined time at 37°C to allow for the conversion of the substrate to thromboxane A2.
-
Termination of Reaction: The reaction is stopped, often by the addition of a cold buffer or a specific inhibitor.
-
Measurement of Thromboxane B2: The concentration of the stable TXA2 metabolite, TXB2, is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit. For serum samples, blood is allowed to clot for 30-60 minutes at 37°C before centrifugation to separate the serum for analysis.
-
Data Analysis: The percentage of inhibition of TXB2 production at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the this compound concentration.
Thromboxane A2 Receptor Antagonism Assay
This assay determines the ability of this compound to displace a radiolabeled ligand from the thromboxane A2 receptor, thereby quantifying its receptor binding affinity.
Methodology:
-
Preparation of Platelet Membranes: Washed human platelets are prepared as described previously.
-
Binding Assay:
-
Platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist, such as [3H]SQ 29,548.
-
Varying concentrations of this compound or a vehicle control are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each this compound concentration is calculated. The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists that stimulate the thromboxane pathway.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) or Whole Blood: Whole blood is collected in an anticoagulant (e.g., citrate). PRP is prepared by centrifuging the whole blood at a low speed. For whole blood aggregation, the blood is used directly.
-
Pre-incubation with this compound: PRP or whole blood is pre-incubated with various concentrations of this compound or a vehicle control at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist. Common agonists used include:
-
Collagen: Typically used at concentrations ranging from 0.6 to 5 µg/mL.
-
U46619: A stable thromboxane A2 mimetic, often used at a concentration of approximately 1 µM.
-
-
Measurement of Aggregation: Platelet aggregation is monitored using an aggregometer.
-
Light Transmission Aggregometry (LTA): In PRP, as platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Impedance Aggregometry: In whole blood, as platelets aggregate on electrodes, the electrical impedance increases.
-
-
Data Analysis: The extent of platelet aggregation is recorded over time. The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Clinical Significance and Future Directions
Clinical studies have confirmed the potent dual-action of this compound in healthy subjects, demonstrating a dose-dependent inhibition of both thromboxane synthase and the TP receptor, leading to significant antiplatelet effects. However, a clinical trial of this compound in patients with primary pulmonary hypertension was halted due to the unforeseen side effect of leg pain. This adverse event was thought to be related to the inhibition of thromboxane synthase, which may lead to a redirection of prostaglandin endoperoxides towards the synthesis of other prostanoids like prostacyclin, a potent pain mediator.
Despite the setback in the pulmonary hypertension trial, the dual-inhibition strategy of this compound remains a compelling approach for antithrombotic therapy. The comprehensive blockade of the thromboxane pathway has the potential to offer superior efficacy compared to agents that target only a single point in the pathway. Future research may focus on developing dual-action inhibitors with a more favorable side-effect profile or exploring their use in other thrombotic disorders where the risk-benefit ratio may be different. A deeper understanding of the downstream signaling consequences of dual inhibition will be crucial for the continued development of this class of drugs.
References
The chemical properties and synthesis of Terbogrel and its analogs have been a subject of study.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is a potent dual-acting antagonist of the thromboxane A2 (TXA2) receptor and inhibitor of thromboxane A2 synthase.[1][2][3] This unique pharmacological profile makes it a subject of significant interest in the development of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound and its analogs, intended for researchers and professionals in the field of drug discovery and development.
Chemical Properties of this compound
This compound, with the IUPAC name (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid, is a complex organic molecule with specific physicochemical properties that are crucial for its biological function and formulation.[4]
| Property | Value | Source |
| Molecular Formula | C23H27N5O2 | [4] |
| Molecular Weight | 405.49 g/mol | N/A |
| IUPAC Name | (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid | |
| Solubility | Soluble in DMSO | N/A |
| Physical State | Solid (Crystalline) | |
| Conformation | Hairpin-like conformation stabilized by an intramolecular hydrogen bond. |
A key structural feature of this compound, as revealed by crystallographic studies, is a hairpin-like conformation. This specific three-dimensional arrangement is believed to be important for its dual activity. The distance between the pyridine nitrogen atom and the carboxyl group is approximately 8.4257 Å, a characteristic feature observed in thromboxane A2 synthase inhibitors.
Synthesis of this compound
The synthesis of this compound and its analogs has been described in the medicinal chemistry literature, focusing on the creation of a series of ω-disubstituted alkenoic acid derivatives. The general synthetic approach involves the construction of the core hexenoic acid backbone followed by the introduction of the cyanoguanidino and pyridyl functionalities.
Experimental Protocol for the Synthesis of this compound
While a detailed, step-by-step protocol is proprietary and often found in patents which were not identified in the search, the general methodology can be inferred from medicinal chemistry publications. The synthesis would likely involve a multi-step sequence:
-
Synthesis of the hexenoic acid backbone: This could be achieved through various organic synthesis methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the E-double bond.
-
Introduction of the phenyl and pyridyl groups: A key step would be a coupling reaction, for instance, a Suzuki or Stille coupling, to attach the phenyl and pyridyl rings to the hexenoic acid core.
-
Formation of the cyanoguanidino moiety: This functional group is typically introduced by reacting an appropriate amine precursor with a cyanoguanidine--releasing agent. The synthesis of cyanoguanidine derivatives often involves the reaction of amines with compounds like dicyandiamide or its derivatives.
-
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.
Further details on the specific reagents, reaction conditions, and yields would be available in the primary research article describing its synthesis.
Synthesis of this compound Analogs
The development of this compound involved the synthesis and evaluation of a series of analogs to optimize its dual activity. The medicinal chemistry literature describes the synthesis of various ω-disubstituted alkenoic acid derivatives. The synthetic strategy for these analogs would be similar to that of this compound, with variations in the starting materials to introduce different substituents on the phenyl ring, the alkyl group on the guanidino moiety, and the heterocyclic ring.
Biological Activity and Signaling Pathway
This compound exerts its antiplatelet effect through a dual mechanism of action: it is a competitive antagonist of the thromboxane A2 (TP) receptor and an inhibitor of the thromboxane A2 synthase enzyme.
Caption: this compound's dual-action signaling pathway.
This dual action leads to a potent inhibition of platelet aggregation. The IC50 values for these activities have been determined in various in vitro systems.
| Activity | System | IC50 Value | Source |
| Thromboxane A2 Synthase Inhibition | Human gel-filtered platelets | 4.0 ± 0.5 nM | |
| Thromboxane A2 Receptor Antagonism | Washed human platelets (³H-SQ 29,548 binding) | 11 ± 6 nM | |
| Thromboxane A2 Receptor Antagonism | Human platelet-rich plasma (³H-SQ 29,548 binding) | 38 ± 1 nM | |
| Collagen-induced Platelet Aggregation | Human platelet-rich plasma | 310 ± 18 nM | |
| Collagen-induced Platelet Aggregation | Human whole blood | 52 ± 20 nM |
Pharmacokinetic studies in healthy subjects have shown that this compound is well-tolerated and exhibits dose-linear plasma concentrations. In vivo studies in rabbits have demonstrated its potent antithrombotic effect.
Experimental Workflow and Structure-Activity Relationship
The development of this compound followed a typical drug discovery workflow, involving synthesis, in vitro screening, and in vivo evaluation.
Caption: Drug discovery workflow for this compound.
The structure-activity relationship (SAR) studies for this compound and its analogs revealed key structural features necessary for its potent dual activity.
Caption: Structure-activity relationship of this compound.
Conclusion
This compound represents a significant advancement in the development of dual thromboxane A2 receptor antagonists and synthase inhibitors. Its unique chemical structure and potent biological activity make it a valuable tool for research and a promising candidate for further clinical investigation in the prevention and treatment of thrombotic diseases. This guide provides a foundational understanding of its chemical properties and synthesis to aid researchers in their ongoing efforts in this field.
References
- 1. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Terbogrel Platelet Aggregation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is a potent and specific dual-action inhibitor of platelet aggregation, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist.[1][2] This dual mechanism makes it a significant compound of interest in the research of thrombosis and the development of antiplatelet therapies. Thromboxane A2 is a key mediator in platelet activation and aggregation.[3][4] this compound's ability to both prevent the synthesis of TXA2 and block its receptor provides a comprehensive blockade of this critical pro-thrombotic pathway.[1]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA) with platelet-rich plasma (PRP) and a whole blood impedance method.
Mechanism of Action: this compound in the Thromboxane A2 Signaling Pathway
This compound exerts its antiplatelet effect by intervening at two crucial points in the thromboxane A2 signaling cascade. Firstly, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Secondly, it acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor, preventing the binding of any residual TXA2. This dual inhibition effectively abrogates the downstream signaling that leads to platelet activation, degranulation, and aggregation.
Figure 1. this compound's dual mechanism of action in the thromboxane A2 signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values.
| Parameter | Agonist | Assay System | IC50 Value | Reference |
| Thromboxane A2 Receptor Blockade | U46619 | Washed Human Platelets | ~10 nM | |
| - | Healthy Subjects (in vivo) | 12 ng/mL | ||
| Thromboxane Synthase Inhibition | Collagen | Washed Human Platelets | ~10 nM | |
| - | Healthy Subjects (in vivo) | 6.7 ng/mL | ||
| Platelet Aggregation Inhibition | Collagen (0.6 µg/mL) | Washed Human Platelets | ~10 nM | |
| Collagen (1-5 µg/mL) | Healthy Subjects (150 mg dose) | >80% inhibition |
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing the effect of this compound on platelet aggregation involves several key stages, from blood collection to data analysis.
Figure 2. General experimental workflow for a this compound platelet aggregation assay.
Protocol 1: Platelet Aggregation in Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA)
This protocol is adapted from standard LTA procedures.
1. Materials and Reagents
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonist (e.g., Collagen, U46619).
-
Phosphate-buffered saline (PBS) or Tyrode's buffer.
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer cuvettes with stir bars.
-
Light Transmission Aggregometer.
2. Blood Collection and PRP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.
-
Centrifuge the whole blood at 170-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
3. Assay Procedure
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette the PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Add the platelet agonist (e.g., collagen at a final concentration of 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
4. Data Analysis
-
The extent of aggregation is determined as the maximum percentage change in light transmission.
-
Inhibition of aggregation by this compound is calculated relative to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value for this compound.
Protocol 2: Platelet Aggregation in Whole Blood using Impedance Aggregometry
This method measures the change in electrical impedance between two electrodes as platelets aggregate.
1. Materials and Reagents
-
Whole blood collected in K₂EDTA or sodium citrate tubes.
-
This compound stock solution.
-
Platelet agonist (e.g., Collagen).
-
Saline or appropriate buffer.
-
Whole blood aggregometer.
2. Assay Procedure
-
Collect whole blood as described previously.
-
In polypropylene tubes, pre-warm aliquots of whole blood (e.g., 2 mL) to 37°C for 10 minutes with stirring (e.g., 140 rpm).
-
Add various concentrations of this compound or vehicle control to the blood samples and incubate.
-
Add the platelet agonist (e.g., collagen at a final concentration of 1-5 µg/mL) to induce aggregation.
-
Immediately start the measurement on the whole blood aggregometer and record for a defined period (e.g., 6-10 minutes).
3. Data Analysis
-
The aggregation is measured in ohms or arbitrary aggregation units.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a powerful tool for the in vitro and in vivo study of platelet function. The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on platelet aggregation. The dual-action mechanism of inhibiting thromboxane synthesis and blocking its receptor makes this compound a compound with significant potential in antithrombotic research and development. When conducting these assays, careful attention to sample handling and experimental conditions is crucial for obtaining reproducible and accurate results.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thromboxane Synthase Activity Assay Using Terbogrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Terbogrel on Thromboxane A2 Synthase (TXAS). This compound is a potent dual inhibitor of Thromboxane A2 synthase and the Thromboxane A2 receptor.[1][2][3] This document outlines the necessary reagents, experimental procedures, and data analysis techniques for assessing the potency of this compound as a TXAS inhibitor.
Introduction
Thromboxane A2 (TXA2) is a biologically active molecule synthesized by activated platelets and other cells.[4][5] It plays a crucial role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction. The synthesis of TXA2 from prostaglandin H2 (PGH2) is catalyzed by the enzyme Thromboxane A2 Synthase (TXAS). Due to its role in pathological conditions such as cardiovascular diseases, TXAS is a significant target for drug development.
This compound is a compound that exhibits a dual mechanism of action, acting as both a TXAS inhibitor and a Thromboxane A2 receptor antagonist. This dual activity makes it a compound of interest for antithrombotic therapy. These application notes focus on the methodology to specifically quantify its inhibitory effect on TXAS activity. The assay described herein measures the product of the TXAS reaction, which is the unstable TXA2. Due to its short half-life, TXA2 rapidly hydrolyzes to the stable and measurable Thromboxane B2 (TXB2). Therefore, the concentration of TXB2 is used as a surrogate marker for TXAS activity.
Data Presentation
The inhibitory potency of this compound on Thromboxane A2 Synthase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target | IC50 Value | Source |
| This compound | Thromboxane A2 Synthase | ~10 nM | |
| This compound | Thromboxane A2 Synthase | 6.7 ng/mL | |
| This compound | Thromboxane A2 Receptor | ~10 nM | |
| This compound | Thromboxane A2 Receptor | 12 ng/mL | |
| This compound | Thromboxane A2 Synthase (in human gel-filtered platelets) | 4.0 ± 0.5 nM |
Signaling Pathway and Experimental Workflow
Thromboxane A2 Signaling Pathway
The synthesis of Thromboxane A2 begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then catalyzes the conversion of PGH2 to TXA2. TXA2 exerts its biological effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor, initiating downstream signaling cascades that lead to platelet activation and vasoconstriction.
References
- 1. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
Application Notes and Protocols for In Vivo Dosing of Terbogrel in Rodent Models of Thrombosis
A critical knowledge gap currently exists in the scientific literature regarding the in vivo dosing of Terbogrel in rat and mouse models of thrombosis. Despite a thorough search of available preclinical research, no specific studies detailing the administration of this compound to these animal models for the investigation of its antithrombotic effects could be identified. The majority of published research on this compound focuses on its pharmacokinetics and pharmacodynamics in human subjects.
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's mechanism of action and outlines established rodent models of thrombosis that could be adapted for future studies on this compound. The absence of direct preclinical data on this compound necessitates a theoretical framework for experimental design, drawing upon its known properties and general protocols for similar antithrombotic agents.
This compound: A Dual-Action Antiplatelet Agent
This compound is a potent and specific inhibitor of two key pathways in platelet activation and aggregation. It acts as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane A2 synthase inhibitor . This dual mechanism provides a comprehensive blockade of the prothrombotic effects of TXA2.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: Mechanism of action of this compound.
Established Rodent Models of Thrombosis for Future this compound Studies
While specific protocols for this compound are unavailable, researchers can adapt the following well-established models of thrombosis in rats and mice to investigate its efficacy. The choice of model will depend on the specific research question, such as investigating arterial versus venous thrombosis.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This is a widely used and reproducible model to study arterial thrombosis. The application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial injury, leading to platelet-rich thrombus formation.
Experimental Workflow for FeCl₃-Induced Thrombosis Model
Caption: Workflow for the FeCl₃-induced thrombosis model.
Inferior Vena Cava (IVC) Ligation Model for Venous Thrombosis
This model is suitable for studying venous thrombosis, which is often associated with stasis of blood flow. Ligation of the inferior vena cava induces the formation of a fibrin-rich venous thrombus.
Experimental Workflow for IVC Ligation Model
Caption: Workflow for the IVC ligation model of venous thrombosis.
Data Presentation for Future Studies
Should in vivo studies of this compound in rodent models be undertaken, the following tables provide a template for the clear and structured presentation of quantitative data.
Table 1: Dose-Response of this compound in a Rat Arterial Thrombosis Model (FeCl₃)
| Treatment Group | Dose (mg/kg) | Route of Administration | n | Time to Occlusion (minutes, Mean ± SEM) | Bleeding Time (seconds, Mean ± SEM) |
| Vehicle Control | - | e.g., Oral | 10 | ||
| This compound | X | e.g., Oral | 10 | ||
| This compound | Y | e.g., Oral | 10 | ||
| This compound | Z | e.g., Oral | 10 | ||
| Positive Control (e.g., Aspirin) | e.g., 30 | e.g., Oral | 10 |
Table 2: Efficacy of this compound in a Mouse Venous Thrombosis Model (IVC Ligation)
| Treatment Group | Dose (mg/kg) | Route of Administration | n | Thrombus Weight (mg, Mean ± SEM) | Thrombus Length (mm, Mean ± SEM) |
| Sham Operation | - | - | 10 | ||
| Vehicle Control | - | e.g., IV | 10 | ||
| This compound | A | e.g., IV | 10 | ||
| This compound | B | e.g., IV | 10 | ||
| Positive Control (e.g., Heparin) | e.g., 100 U/kg | e.g., SC | 10 |
Conclusion and Future Directions
The development of detailed application notes and protocols for the in vivo dosing of this compound in rat and mouse models of thrombosis is hampered by a lack of available preclinical data. The information and templates provided herein are intended to serve as a guide for researchers to design and execute the necessary studies to fill this knowledge gap. Future research should focus on determining the appropriate dosage, route of administration, and therapeutic window for this compound in these established rodent models. Such studies are crucial for the preclinical evaluation of this compound's potential as a novel antithrombotic agent.
Preparing Terbogrel Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is a potent dual-action antagonist of the thromboxane A2 (TXA2) receptor and inhibitor of thromboxane synthase.[1][2] This makes it a valuable tool for in vitro studies of signaling pathways involved in thrombosis, inflammation, and cancer. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on platelet aggregation assays.
Physicochemical Properties and In Vitro Activity of this compound
This compound's dual inhibitory function allows for the comprehensive blockade of the thromboxane signaling pathway. Its key properties and in vitro activity are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₅O₂ | [2] |
| Molar Mass | 405.50 g/mol | [3] |
| Appearance | Crystalline solid | |
| Thromboxane A₂ Receptor Antagonism (IC₅₀) | ~10 nM | [4] |
| Thromboxane A₂ Synthase Inhibition (IC₅₀) | ~10 nM | |
| Plasma IC₅₀ (TXA₂ Receptor Blockade) | 12 ng/mL | |
| Plasma IC₅₀ (Thromboxane Synthase Inhibition) | 6.7 ng/mL |
Preparation of this compound Stock Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (recommended)
-
Sterile pipette tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.055 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath at room temperature for 5-10 minutes.
Note on Solvent Choice: this compound is also soluble in absolute ethanol. However, DMSO is a more common solvent for in vitro studies. If using ethanol, be aware of its potential effects on cell viability at higher concentrations.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a general method for evaluating the effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP) using an aggregometer.
Materials:
-
Freshly drawn human or animal blood (anticoagulated with citrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Platelet aggregation inducers (e.g., collagen, arachidonic acid, U46619)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Aggregometer and corresponding cuvettes
-
Cell culture medium (if using cultured cells)
Protocol:
-
Preparation of Platelets:
-
For Whole Blood Aggregometry: Use freshly drawn, citrated whole blood.
-
For Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in cell culture medium or an appropriate buffer to prepare a range of working concentrations. A common starting point for dose-response experiments is to test concentrations ranging from 1 nM to 1 µM.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
-
-
Incubation:
-
Pre-incubate the platelet suspension (whole blood or PRP) with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Place the cuvettes containing the pre-incubated platelet suspension into the aggregometer.
-
Add a platelet aggregation inducer, such as collagen (e.g., 0.6 µg/mL) or the thromboxane A2 analog U46619 (e.g., 1 µM), to initiate aggregation.
-
-
Data Acquisition and Analysis:
-
Monitor and record the change in light transmittance (for PRP) or impedance (for whole blood) over time.
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value of this compound for the specific agonist used.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Troubleshooting and Considerations
-
Solubility Issues: If this compound does not fully dissolve, ensure that anhydrous DMSO is used and that sonication is performed adequately.
-
Cell Viability: High concentrations of DMSO can be toxic to cells. Always include a vehicle control in your experiments and ensure the final DMSO concentration is as low as possible.
-
Compound Stability: While storage at -20°C is recommended, the long-term stability of this compound in solution has not been extensively reported. For critical experiments, using freshly prepared solutions is advisable.
-
Variability in Platelet Response: The response of platelets to agonists can vary between donors. It is important to perform experiments with platelets from multiple donors to ensure the reproducibility of the results.
These protocols and notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. Researchers should adapt these guidelines to their specific cell types and experimental conditions.
References
- 1. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of a selective thromboxane A2 receptor antagonist, EP 092, on platelet aggregation in whole blood ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro method for screening anti-platelet agents using a microchannel array flow analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel: Application Notes and Protocols for Collagen-Induced Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Terbogrel, a potent dual inhibitor of thromboxane A2 (TXA2) synthase and antagonist of the TXA2 receptor, in collagen-induced platelet aggregation assays. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key biological pathways and workflows.
Introduction
This compound is a significant compound for in vitro studies of platelet function due to its unique dual-action mechanism. By inhibiting the synthesis of thromboxane A2, a potent platelet agonist, and simultaneously blocking its receptor, this compound effectively attenuates platelet aggregation.[1][2][3] Collagen-induced platelet aggregation is a critical pathway in thrombosis and hemostasis, primarily initiated by the interaction of collagen with the glycoprotein VI (GPVI) receptor on the platelet surface.[4][5] This interaction triggers a signaling cascade leading to TXA2 production and subsequent platelet activation and aggregation. These application notes detail the use of this compound as an inhibitor in this assay.
Mechanism of Action of this compound in Collagen-Induced Platelet Aggregation
Collagen-induced platelet aggregation is initiated by the binding of collagen to the GPVI receptor on platelets. This binding event triggers a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase C-γ2 (PLCγ2), which ultimately leads to the synthesis of thromboxane A2 (TXA2) and the release of other platelet agonists like ADP. TXA2 then acts as a potent autocrine and paracrine signaling molecule, binding to the TXA2 receptor on platelets, leading to further platelet activation, shape change, and aggregation.
This compound exerts its inhibitory effect at two key points in this pathway:
-
Thromboxane A2 Synthase Inhibition : this compound inhibits the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2.
-
Thromboxane A2 Receptor Antagonism : this compound competitively binds to the TXA2 receptor, preventing the binding of any endogenously produced TXA2 and blocking its downstream signaling.
This dual mechanism makes this compound a highly effective inhibitor of collagen-induced platelet aggregation.
References
Application Notes and Protocols: Light Transmittance Aggregometry with Terbogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is an experimental drug that has been investigated for its potential as an antiplatelet agent. It functions as a dual-action antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane A2 synthase.[1][2][3] This dual mechanism of action makes it a subject of interest in the study of thrombosis and hemostasis. Light Transmittance Aggregometry (LTA) is a widely used laboratory method to assess platelet function.[4][5] It measures the aggregation of platelets in response to various agonists, providing a valuable tool for evaluating the efficacy of antiplatelet agents like this compound. These application notes provide a detailed protocol for utilizing LTA to study the effects of this compound on platelet aggregation.
Principle of the Method
Light Transmittance Aggregometry is considered the gold standard for in vitro assessment of platelet aggregation. The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist (e.g., collagen, U46619), platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded over time. The extent of aggregation is quantified as the percentage of light transmission relative to a platelet-poor plasma (PPP) baseline, which represents 100% transmission. By introducing an inhibitor like this compound, the agonist-induced platelet aggregation is expected to be reduced in a dose-dependent manner, which can be quantified using this method.
Data Presentation: Inhibitory Effects of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on platelet aggregation and its targets.
| Parameter | Value | Agonist/Target | Reference |
| IC50 (in vitro) | ~10 nM | Collagen (0.6 µg/mL)-induced platelet aggregation | |
| IC50 (in vitro) | ~10 nM | U46619 (1 µM)-induced platelet aggregation | |
| IC50 (ex vivo) | 6.7 ng/mL | Thromboxane Synthase Activity | |
| IC50 (ex vivo) | 12 ng/mL | Thromboxane A2 Receptor Blockade | |
| Inhibition | >80% | Platelet Aggregation (at 150 mg oral dose) |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Centrifuge
Protocol:
-
Collect human whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully collect the upper platelet-rich plasma layer using a sterile pipette without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Collect the supernatant, which is the platelet-poor plasma.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP if necessary.
Light Transmittance Aggregometry Protocol for this compound
Materials:
-
Light Transmittance Aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)
-
Agonists: Collagen and U46619 (a stable thromboxane A2 analog)
-
Vehicle control (solvent used for this compound)
Protocol:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the incubation wells of the aggregometer at 37°C for at least 5 minutes to allow the temperature to equilibrate.
-
Add varying concentrations of this compound or the vehicle control to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) to allow for drug-platelet interaction.
-
Move the cuvette to the recording well.
-
Add the platelet agonist to initiate aggregation. Recommended final concentrations are:
-
Collagen: 0.6 µg/mL
-
U46619: 1 µM
-
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
-
Repeat the procedure for each concentration of this compound and the control.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on the thromboxane A2 pathway.
Caption: Experimental workflow for LTA with this compound.
References
- 1. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Terbogrel's Effect on Prostacyclin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is an experimental drug that functions as a dual-action antagonist and synthase inhibitor of thromboxane A2 (TXA2).[1][2] By inhibiting thromboxane A2 synthase, this compound redirects the metabolic pathway of prostaglandin H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4] Simultaneously, by blocking the TXA2 receptor, this compound mitigates the prothrombotic and vasoconstrictive effects of any residual thromboxane A2.[1] This dual mechanism makes this compound a subject of interest for its potential antithrombotic effects. These application notes provide detailed protocols for in vitro studies to measure the effect of this compound on prostacyclin production.
Mechanism of Action
This compound's primary mechanism involves the redirection of arachidonic acid metabolism. In platelets, cyclooxygenase (COX) enzymes convert arachidonic acid to PGH2. Thromboxane synthase then metabolizes PGH2 into TXA2, a potent vasoconstrictor and platelet aggregator. In endothelial cells, prostacyclin synthase converts PGH2 into prostacyclin (PGI2), which has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.
This compound inhibits thromboxane synthase, leading to an accumulation of PGH2. This excess PGH2 can then be utilized by prostacyclin synthase in endothelial and vascular smooth muscle cells, resulting in increased prostacyclin production.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| Thromboxane A2 Synthase Inhibition (IC50) | ~10 nM | Washed Human Platelets | |
| Thromboxane A2 Receptor Antagonism (IC50) | ~10 nM | Washed Human Platelets | |
| Thromboxane A2 Receptor Blockade (IC50) | 12 ng/mL | Healthy Subjects | |
| Thromboxane Synthase Activity Inhibition (IC50) | 6.7 ng/mL | Healthy Subjects |
Table 2: Effect of this compound on Prostacyclin and Thromboxane Metabolites
| Treatment Group | Change in Prostacyclin Metabolite (6-keto-PGF1α) | Change in Thromboxane Metabolites | Condition | Reference |
| This compound (in vivo) | Up to 11-fold increase | Reduction up to 98% | Healthy Subjects | |
| This compound (in vivo) | 39% rise (statistically insignificant) | Significant reduction | Patients with Primary Pulmonary Hypertension |
Experimental Protocols
Measurement of Prostacyclin Production in Cell Culture
This protocol outlines the measurement of 6-keto-prostaglandin F1α (6-keto-PGF1α), a stable metabolite of prostacyclin, in the supernatant of cultured human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs) treated with this compound.
a. Cell Culture Protocol (HUVECs)
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Trypsin/EDTA Solution
-
Trypsin Neutralizer Solution
-
Fibronectin-coated culture flasks/plates
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Culture HUVECs in endothelial cell growth medium in fibronectin-coated flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed HUVECs in 24-well plates and grow to confluence.
-
Prior to treatment, wash the confluent monolayer of cells twice with PBS.
-
Incubate the cells with fresh serum-free medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant for the 6-keto-PGF1α ELISA assay.
-
b. 6-keto-PGF1α Enzyme Immunoassay (EIA) Protocol
-
Materials:
-
6-keto-PGF1α ELISA Kit
-
Collected cell culture supernatant
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial 6-keto-PGF1α ELISA kit. A general procedure is as follows:
-
Add standards and collected supernatant samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 6-keto-PGF1α to the wells.
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 6-keto-PGF1α in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve.
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on collagen-induced platelet aggregation.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Saline
-
Collagen (agonist)
-
This compound solutions of varying concentrations
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a short period.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add collagen to the PRP samples to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Compare the aggregation in the presence of different concentrations of this compound to the control to determine its inhibitory effect.
-
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for measuring prostacyclin production.
Caption: Logical relationship of this compound's dual action.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
Terbogrel Administration in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terbogrel is a potent dual-action antiplatelet agent, functioning as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2] While it demonstrated significant dose-dependent antithrombotic effects and inhibition of platelet aggregation in human studies, its clinical development was halted due to the side effect of leg pain.[3][4]
This document provides an overview of this compound's mechanism of action and detailed protocols for evaluating similar antiplatelet agents in established animal models of thrombosis. It is important to note that despite extensive literature searches, no specific preclinical studies detailing the administration of this compound in animal models of thrombosis have been publicly identified. Therefore, the following protocols are based on general methodologies for assessing antiplatelet drugs in these models and should be adapted for any new compound.
This compound: Mechanism of Action
This compound exerts its antithrombotic effect through a dual mechanism targeting the thromboxane A2 pathway, which is central to platelet activation and aggregation.
-
Thromboxane Synthase Inhibition: this compound inhibits the enzyme thromboxane synthase, which is responsible for converting prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2). This action reduces the overall production of the pro-aggregatory molecule TXA2.[1]
-
TXA2 Receptor (TP) Antagonism: Simultaneously, this compound blocks the thromboxane A2 receptor (TP receptor), preventing any remaining TXA2 from binding and activating platelets.
This dual action not only blocks the primary pathway for platelet activation but may also promote the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, by redirecting prostaglandin endoperoxides in vascular smooth muscle cells.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound action.
Quantitative Data Summary (Human Studies)
As no animal-specific data is available, the following tables summarize the key pharmacodynamic parameters of this compound identified in human clinical studies.
Table 1: Pharmacodynamic Profile of this compound in Humans
| Parameter | Value | Study Population |
| IC₅₀ (Thromboxane Synthase Inhibition) | 6.7 ng/mL | Healthy Male Subjects |
| IC₅₀ (TXA2 Receptor Blockade) | 12 ng/mL | Healthy Male Subjects |
| Platelet Aggregation Inhibition | >80% | Healthy Male Subjects (at 150 mg dose) |
| Thromboxane Metabolite Reduction | up to 98% | Patients with PPH |
IC₅₀: Half maximal inhibitory concentration. PPH: Primary Pulmonary Hypertension.
Table 2: Pharmacokinetic Profile of this compound in Humans (Multiple Doses)
| Parameter | 50 mg (Twice Daily) | 100 mg (Twice Daily) | 150 mg (Twice Daily) |
| Tmax,ss (h) | 1.0 | 1.5 | 1.0 |
| t½,z (h) | 9.8 | 10.8 | 10.6 |
| Accumulation Factor | ~1.0 | ~1.0 | ~1.0 |
Tmax,ss: Time to reach maximum plasma concentration at steady state. t½,z: Terminal half-life.
Experimental Protocols for Evaluating Antiplatelet Agents
The following are detailed, generalized protocols for common animal models of thrombosis suitable for testing novel antiplatelet agents.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This model is widely used to study arterial thrombosis, as it involves endothelial injury, leading to platelet adhesion and aggregation.
Objective: To assess the efficacy of a test compound in preventing or delaying occlusive thrombus formation in the carotid artery following chemical injury.
Materials:
-
Male Wistar rats (250-300g)
-
Test compound (e.g., this compound analog) and vehicle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Doppler ultrasonic flow probe
-
Filter paper (2x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 10-35% in distilled water)
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C. Place the animal in a supine position.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Flow Probe Placement: Place a Doppler flow probe around the artery, proximal to the intended injury site, to monitor baseline blood flow.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage 60 minutes prior to injury, or intravenous injection 15 minutes prior).
-
Thrombus Induction:
-
Saturate a piece of filter paper with the FeCl₃ solution.
-
Place the saturated filter paper on top of the exposed carotid artery for a defined period (e.g., 5-10 minutes).
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor blood flow using the Doppler probe until the vessel becomes fully occluded (cessation of flow) or for a predetermined observation period (e.g., 60 minutes).
-
Endpoint Measurement: The primary endpoint is the Time to Occlusion (TTO) . A significant increase in TTO in the treated group compared to the vehicle group indicates antithrombotic efficacy. Thrombus weight can be assessed as a secondary endpoint by excising and weighing the thrombosed arterial segment.
Experimental Workflow: FeCl₃-Induced Thrombosis
Caption: Workflow for the ferric chloride-induced thrombosis model.
Collagen and Epinephrine-Induced Thromboembolism Model (Mouse)
This model assesses the systemic effects of antiplatelet agents on acute pulmonary thromboembolism triggered by potent platelet agonists.
Objective: To determine the ability of a test compound to protect against lethal thromboembolism.
Materials:
-
Male Swiss-Webster mice (20-25g)
-
Test compound and vehicle
-
Collagen (e.g., type I from equine tendon)
-
Epinephrine
-
Saline solution
Procedure:
-
Animal Preparation: Acclimate mice and fast them overnight with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally (e.g., 60 minutes prior to challenge) or intravenously (e.g., 5-15 minutes prior).
-
Thrombotic Challenge:
-
Prepare a thrombotic challenge solution of collagen (e.g., 0.5-1.0 mg/kg) and epinephrine (e.g., 50-100 µg/kg) in saline.
-
Inject the solution rapidly into the tail vein (volume typically 10 mL/kg).
-
-
Observation: Observe the mice for a period of 30-60 minutes following the injection.
-
Endpoint Measurement: The primary endpoint is the percentage of mortality or paralysis within the observation period. A significant reduction in mortality/paralysis in the treated group compared to the vehicle group indicates efficacy.
Important Considerations
-
Dose Selection: Doses for animal studies should be selected to achieve plasma concentrations that are multiples of the in vitro IC₅₀ values. Since this compound's IC₅₀ values are around 10 ng/mL, initial dose-ranging studies would be essential.
-
Pharmacokinetics: Before conducting efficacy studies, it is crucial to determine the pharmacokinetic profile (Tmax, half-life) of the test compound in the chosen animal species to inform the dosing regimen and timing of the experiment.
-
Bleeding Time Assessment: A critical safety endpoint for any antithrombotic agent is its effect on hemostasis. Bleeding time should be assessed, for example, by a tail transection method in rats or mice, to determine the therapeutic window of the compound.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Disclaimer: The information provided is for research and informational purposes only. The protocols are generalized and require optimization for specific compounds and laboratory conditions. The discontinuation of this compound's clinical development should be noted when considering research on similar compounds.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Terbogrel in Human Plasma using Competitive ELISA
Terbogrel: A Dual-Action Tool for Investigating Platelet-Leukocyte Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terbogrel is a potent and orally available small molecule that functions as a dual antagonist of the thromboxane A2 (TXA2) pathway. It competitively inhibits the thromboxane A2 receptor and simultaneously blocks thromboxane A2 synthase, the enzyme responsible for TXA2 production.[1][2][3] This dual mechanism of action makes this compound a valuable pharmacological tool for dissecting the intricate signaling cascades that govern platelet activation, aggregation, and the subsequent interactions with leukocytes. Understanding these interactions is critical in the study of thrombosis, inflammation, and cardiovascular disease.
Thromboxane A2, primarily produced by activated platelets, is a powerful mediator of platelet aggregation and vasoconstriction.[4] By inhibiting both its synthesis and its receptor, this compound allows researchers to investigate the downstream consequences of TXA2 signaling blockade on platelet function and how this, in turn, modulates the behavior of leukocytes. Platelet-leukocyte aggregates (PLAs) are increasingly recognized as key players in the amplification of inflammatory and thrombotic responses. The formation of these aggregates is a complex process involving multiple adhesion molecules and signaling pathways, many of which are influenced by platelet-derived mediators like TXA2.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying platelet-leukocyte interactions.
Mechanism of Action
This compound exerts its effects through a two-pronged attack on the thromboxane A2 signaling pathway:
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 in activated platelets.[1] By blocking this step, this compound effectively reduces the production of this potent pro-thrombotic and pro-inflammatory mediator.
-
Thromboxane A2 Receptor (TP) Antagonism: this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor). This prevents any endogenously produced TXA2 (or other TP receptor agonists) from binding to and activating platelets and other cells, thereby blocking downstream signaling events that lead to platelet aggregation and activation.
This dual action ensures a comprehensive blockade of the TXA2 pathway, making this compound a more potent tool than agents that only target one of these components.
Quantitative Data
The following table summarizes the key in vitro potencies of this compound.
| Parameter | Value (IC50) | Cell System/Assay Condition | Reference |
| Thromboxane A2 Synthase Inhibition | ~10 nM | Human gel-filtered platelets | |
| Thromboxane A2 Receptor Antagonism | ~10 nM | Washed human platelets (U46619-induced aggregation) | |
| Thromboxane A2 Receptor Antagonism | 11 ± 6 nM | Washed human platelets | |
| Thromboxane A2 Receptor Antagonism | 38 ± 1 nM | Human platelet-rich plasma | |
| Collagen-induced Platelet Aggregation | 310 ± 18 nM | Human platelet-rich plasma | |
| Collagen-induced Platelet Aggregation | 52 ± 20 nM | Human whole blood |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for studying its effects on platelet-leukocyte interactions.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting unexpected results in Terbogrel experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbogrel. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-acting antagonist of the thromboxane A2 (TXA2) pathway. It functions as both a potent inhibitor of thromboxane A2 synthase and an antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2][3] This dual action allows it to both prevent the synthesis of TXA2 and block the receptor through which TXA2 and other pro-aggregatory prostanoids exert their effects.
Q2: What are the expected in vitro effects of this compound on platelet aggregation?
This compound is expected to inhibit platelet aggregation induced by agonists that rely on the TXA2 pathway, such as collagen and arachidonic acid. It also inhibits aggregation induced by TXA2 receptor agonists like U46619.[2] The inhibition is dose-dependent.
Q3: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system:
| Experimental System | Target | IC50 Value |
| Healthy Human Subjects | Thromboxane Synthase Inhibition | 6.7 ng/mL[4] |
| Healthy Human Subjects | TXA2 Receptor Blockade | 12 ng/mL |
| Washed Human Platelets | Thromboxane A2 Synthase & Receptor | ~10 nM |
Q4: Are there any known significant adverse effects of this compound observed in clinical trials?
Yes, a major clinical trial investigating this compound for primary pulmonary hypertension was halted due to an unforeseen side effect of severe leg pain in patients receiving the drug. While the exact mechanism was not fully elucidated, it is a critical factor to consider in any experimental design and interpretation of results.
Troubleshooting Unexpected Results
This section provides guidance on how to troubleshoot unexpected outcomes in your this compound experiments.
Issue 1: Weaker than expected inhibition of platelet aggregation.
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Prepare fresh dilutions for each experiment.
-
Perform a dose-response curve to determine the optimal inhibitory concentration in your specific assay system.
-
Possible Cause 2: Inappropriate Agonist Choice or Concentration.
-
Troubleshooting Steps:
-
Ensure you are using an agonist that signals through the TXA2 pathway (e.g., collagen, arachidonic acid, U46619).
-
Titrate your agonist concentration to find the EC50 (half-maximal effective concentration) for your platelet preparation. Using an excessively high agonist concentration can overcome the inhibitory effect of this compound.
-
Possible Cause 3: Issues with Platelet Preparation.
-
Troubleshooting Steps:
-
Ensure proper blood collection and handling techniques to avoid premature platelet activation.
-
Verify the platelet count in your platelet-rich plasma (PRP) and adjust if necessary.
-
Use fresh platelet preparations for each experiment, as platelet reactivity can decline over time.
-
Possible Cause 4: Presence of Alternative Aggregation Pathways.
-
Troubleshooting Steps:
-
Consider that some agonists can induce platelet aggregation through multiple pathways, some of which may be independent of TXA2.
-
Use a combination of agonists to dissect the specific pathways being inhibited.
-
Issue 2: Unexplained Cellular Effects or Off-Target Activity.
Possible Cause 1: Off-Target Binding of this compound.
-
Troubleshooting Steps:
-
While a specific off-target binding profile for this compound is not publicly available, it is crucial to consider this possibility.
-
If you observe unexpected cellular responses, consider performing a broad panel of receptor and enzyme screening assays to identify potential off-target interactions.
-
Compare your results with known off-target effects of other thromboxane synthase inhibitors or TP receptor antagonists.
-
Possible Cause 2: Shunting of the Arachidonic Acid Cascade.
-
Troubleshooting Steps:
-
Inhibition of thromboxane synthase can lead to the accumulation of its substrate, prostaglandin H2 (PGH2).
-
PGH2 can be shunted towards the production of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have their own biological activities.
-
Measure the levels of other prostanoids in your experimental system to determine if shunting is occurring.
-
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is a general protocol for assessing platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution and dilutions.
-
Platelet agonist (e.g., collagen, arachidonic acid, U46619).
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Use PPP to set the 100% aggregation baseline.
-
Use PRP to set the 0% aggregation baseline.
-
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add your desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5-10 minutes).
-
Add the platelet agonist and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation for this compound-treated samples compared to the vehicle control.
-
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always consult relevant literature and safety data sheets before working with any chemical compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Terbogrel concentration for in vitro assays
Welcome to the Technical Support Center for optimizing Terbogrel concentration in your in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, address common challenges, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual-action agent that functions as both a competitive antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane A2 synthase.[1][2][3] This dual mechanism allows it to effectively block the signaling pathway of existing TXA2 and prevent the synthesis of new TXA2, thereby inhibiting platelet activation and aggregation.
Q2: What is a typical starting concentration range for this compound in in vitro platelet assays?
A2: Based on reported IC50 values, a good starting concentration range for this compound in in vitro platelet aggregation assays is between 10 nM and 1 µM.[4] The optimal concentration will depend on the specific experimental conditions, including the type of assay (e.g., washed platelets, platelet-rich plasma, whole blood) and the agonist used.
Q3: Which agonists are suitable for inducing platelet aggregation in assays with this compound?
A3: Collagen and U46619 (a stable TXA2 analogue) are commonly used agonists in platelet aggregation assays to evaluate the efficacy of this compound.[5] Arachidonic acid can also be used to assess the inhibition of thromboxane synthase.
Q4: How should I prepare my this compound stock solution?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare fresh dilutions of this compound for each experiment to ensure its stability and activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or lower-than-expected inhibition of platelet aggregation | 1. Incorrect this compound concentration: The concentration may be too low to effectively inhibit the TXA2 pathway. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 3. High agonist concentration: An excessively high concentration of the platelet agonist may overcome the inhibitory effect of this compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. 2. Prepare a fresh stock solution of this compound and store it appropriately. 3. Titrate the agonist to a concentration that induces a submaximal aggregation response, allowing for a clear window to observe inhibition. |
| High variability between experimental replicates | 1. Inconsistent platelet preparation: Variations in centrifugation speed, time, or temperature during platelet-rich plasma (PRP) preparation can affect platelet count and reactivity. 2. Variable incubation times: Inconsistent incubation times of platelets with this compound before adding the agonist can lead to variable results. 3. Donor-to-donor variability: Platelet reactivity can vary significantly between different blood donors. | 1. Standardize your PRP preparation protocol, ensuring consistent parameters for each experiment. 2. Use a timer to ensure a consistent pre-incubation period for all samples. 3. Whenever possible, use platelets from the same donor for a set of experiments. Acknowledge and account for biological variability when using multiple donors. |
| Unexpected platelet activation or spontaneous aggregation | 1. Traumatic blood draw or sample handling: Excessive shear stress during blood collection or vigorous mixing can prematurely activate platelets. 2. Contaminated reagents or glassware: Contaminants can activate platelets. 3. Incorrect temperature: Storing or handling platelets at temperatures below room temperature can cause activation. | 1. Use a large-gauge needle for blood collection and gentle inversion for mixing with anticoagulant. 2. Use sterile, pyrogen-free reagents and consumables. 3. Maintain all platelet samples and reagents at room temperature (20-24°C) throughout the experiment. |
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound across different experimental systems.
| Assay System | Target | IC50 Value | Reference |
| Washed Human Platelets | Thromboxane A2 Synthase | ~10 nM | |
| Washed Human Platelets | Thromboxane A2 Receptor | ~10 nM | |
| Human Gel-Filtered Platelets | Thromboxane A2 Synthase | 4.0 ± 0.5 nM | |
| Washed Human Platelets | Thromboxane A2/Endoperoxide Receptor | 11 ± 6 nM | |
| Human Platelet-Rich Plasma | Thromboxane A2/Endoperoxide Receptor | 38 ± 1 nM | |
| Human Platelet-Rich Plasma | Collagen-Induced Aggregation | 310 ± 18 nM | |
| Human Whole Blood | Collagen-Induced Aggregation | 52 ± 20 nM | |
| Healthy Human Subjects | Thromboxane A2 Receptor Blockade | 12 ng/mL | |
| Healthy Human Subjects | Thromboxane Synthase Inhibition | 6.7 ng/mL |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound's inhibitory effect on agonist-induced platelet aggregation in platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Platelet agonist stock solution (e.g., Collagen at 1 mg/mL or U46619 at 1 mM).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper, straw-colored PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
3. Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
4. Aggregation Assay:
-
Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.
-
Add a small volume (e.g., 1-5 µL) of the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a defined period (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., collagen to a final concentration of 2-5 µg/mL or U46619 to a final concentration of 1 µM).
-
Record the change in light transmission for 5-10 minutes.
5. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and this compound's dual mechanism of action.
Caption: A logical workflow for troubleshooting common issues in this compound in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Terbogrel in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Terbogrel when prepared in Dimethyl Sulfoxide (DMSO). It includes troubleshooting advice and detailed protocols to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a solubility of 27.5 mg/mL in DMSO, which corresponds to a molarity of 67.82 mM.[1] To achieve this concentration, sonication is recommended to facilitate dissolution.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur for several reasons. Follow these troubleshooting steps:
-
Confirm Concentration: Ensure the concentration of your solution does not exceed the maximum solubility of 27.5 mg/mL.
-
Gentle Warming: Warm the solution gently to 37°C to see if the precipitate redissolves. Avoid excessive heat, which could degrade the compound.
-
Sonication: As recommended, sonication can help redissolve the compound.[1] Place the vial in a sonicator bath for short intervals until the solution clears.
-
Fresh Solvent: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of the compound. Use fresh, anhydrous DMSO to prepare your solutions.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C.[1] Under these conditions, the solution is stable for up to one year.[1] For short-term storage, -20°C is also acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.
Q4: Can I store my this compound/DMSO stock solution at room temperature?
A4: It is not recommended to store this compound/DMSO solutions at room temperature for extended periods. While DMSO itself is stable at room temperature, the stability of this compound in solution at this temperature has not been extensively documented. For optimal compound integrity, adhere to the recommended storage at -80°C.
Q5: I'm observing unexpected results in my platelet aggregation assay when using this compound dissolved in DMSO. Could the DMSO be interfering?
A5: It is possible for DMSO to have an effect on platelet function, particularly at higher concentrations. Some studies have shown that DMSO can inhibit platelet aggregation. Therefore, it is crucial to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for your this compound solution to account for any solvent-specific effects.
Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 27.5 mg/mL (67.82 mM) | |
| Recommended Storage | Powder: -20°C for 3 years | |
| In solvent (DMSO): -80°C for 1 year | ||
| Molecular Weight | 405.49 g/mol |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration (not exceeding 27.5 mg/mL).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortexing: Cap the vial tightly and vortex thoroughly to mix.
-
Sonication: Place the vial in a sonicator water bath. Sonicate in short bursts of 1-2 minutes, allowing the solution to cool in between to prevent heating. Continue until the solution is clear and all particulate matter has dissolved.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in appropriate vials. Store the aliquots at -80°C for long-term storage.
Visual Guides
References
Preventing Terbogrel precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the precipitation of Terbogrel in aqueous solutions during research and development experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show visible precipitate?
A1: this compound, like many pyridine-containing compounds, has limited aqueous solubility. Precipitation can occur due to several factors, including:
-
Concentration: Exceeding the solubility limit of this compound in your aqueous medium.
-
pH: The solubility of this compound, which contains a basic pyridine group, is highly dependent on the pH of the solution.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Solvent Exchange: Rapidly adding a concentrated stock solution of this compound (e.g., in DMSO) to an aqueous buffer can cause it to precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of this compound by protonating the pyridine nitrogen.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the overall solubility.
-
Excipients: The use of solubilizing agents or precipitation inhibitors can help maintain this compound in solution.
Troubleshooting Guide
Issue: this compound precipitates upon addition to my aqueous experimental medium.
This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. The following troubleshooting steps can help.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for solubilizing this compound in your aqueous buffer.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range.
Protocol 2: Preparation of a Stable this compound Aqueous Solution using a Co-solvent
This protocol provides a general method for preparing a this compound solution for in vitro experiments.
Methodology:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Prepare your desired aqueous experimental buffer.
-
While vigorously stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.
Data Presentation
The following tables summarize key information for preventing this compound precipitation.
Table 1: Commonly Used Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range in Final Solution | Notes |
| Ethanol | 1 - 10% (v/v) | Ensure compatibility with your experimental system. |
| Propylene Glycol | 1 - 20% (v/v) | Can also act as a stabilizer. |
| Polyethylene Glycol (PEG 300/400) | 5 - 30% (v/v) | Often used in in vivo formulations. |
Table 2: Common Precipitation Inhibitors
| Inhibitor | Class | Typical Concentration Range | Mechanism of Action |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1 - 10% (w/v) | Forms inclusion complexes, encapsulating the drug molecule. |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | 0.1 - 1% (w/v) | Increases viscosity and sterically hinders crystal growth. |
| Polyvinylpyrrolidone (PVP) | Polymer | 0.5 - 5% (w/v) | Adsorbs to the surface of drug particles, preventing aggregation. |
Signaling Pathway
This compound acts as a dual thromboxane A2 (TXA2) receptor antagonist and thromboxane A2 synthase inhibitor. The following diagram illustrates its mechanism of action in the context of platelet activation.
Caption: Mechanism of action of this compound.
Terbogrel Platelet Inhibition Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Terbogrel in platelet inhibition assays. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address the inherent variability in these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual-action antiplatelet agent.[1][2] Its inhibitory effects stem from two distinct and complementary actions: it is both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist.[1][2][3] This dual mechanism means it not only blocks the receptor that mediates the pro-aggregatory effects of TXA2 but also inhibits the enzyme responsible for producing TXA2 from prostaglandin endoperoxides.
Q2: How should I induce platelet aggregation to test this compound's efficacy?
To specifically assess the activity of a TXA2 receptor antagonist like this compound, a stable TXA2 analog is the preferred agonist. U-46619 is a potent and stable TXA2 mimetic commonly used for this purpose. Using agonists like collagen or arachidonic acid (AA) is also possible; however, their action depends on the endogenous production of TXA2, which would be inhibited by this compound's synthase inhibitory activity. Using U-46619 directly stimulates the TP receptor, providing a clear pathway to measure the efficacy of this compound's receptor antagonism.
Q3: What is the expected potency of this compound in vitro?
Studies have shown this compound to be a highly potent inhibitor of platelet aggregation. In assays using washed human platelets, this compound demonstrates an IC50 (half-maximal inhibitory concentration) of approximately 10 nM for inhibiting U-46619-induced aggregation. In pharmacokinetic studies with healthy subjects, dose-dependent inhibition of platelet aggregation was observed, with IC50 values of 12 ng/mL for TXA2 receptor blockade and 6.7 ng/mL for thromboxane synthase inhibition.
Q4: What are the most critical pre-analytical variables that can affect my results?
Variability in platelet aggregation assays often originates from the pre-analytical phase. Key factors include:
-
Blood Collection: Use a 21-gauge needle or larger and discard the first 2-3 mL of blood to avoid tissue factor contamination. The ratio of blood to 3.2% sodium citrate anticoagulant should be strictly 9:1.
-
Sample Handling: Process samples as soon as possible, ideally within one to two hours of collection. Samples should be kept at room temperature, as cooling can activate platelets.
-
Centrifugation: To prepare platelet-rich plasma (PRP), centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Platelet Count: Significant variation in platelet count between samples can alter results. While adjusting the platelet count of PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) is recommended by some guidelines, the handling involved can also impact platelet function. Consistency in your chosen method (adjusting or not adjusting) is crucial.
-
Donor Variability: Be aware of inherent biological differences between donors. It is advisable to screen donors to ensure they have not consumed antiplatelet medications (like aspirin) for at least two weeks prior to donation.
Key Experimental Data
Quantitative data is essential for designing experiments and interpreting results. The tables below summarize key values for this compound assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Conditions | Source |
|---|---|---|---|
| IC50 (Receptor Antagonism) | ~10 nM | U-46619-induced aggregation in washed human platelets | |
| IC50 (Receptor Blockade) | 12 ng/mL | Ex vivo analysis in healthy subjects |
| IC50 (Synthase Inhibition) | 6.7 ng/mL | Ex vivo analysis in healthy subjects | |
Table 2: Typical Reagent Concentrations for Light Transmission Aggregometry (LTA)
| Reagent | Typical Final Concentration | Purpose | Note |
|---|---|---|---|
| U-46619 | 0.5 - 1.5 µM | TP Receptor Agonist | Primary choice for assessing this compound's receptor antagonism. |
| Arachidonic Acid (AA) | 0.5 - 1.6 mM | TXA2 Precursor | Induces aggregation via endogenous TXA2 synthesis. |
| Collagen | 1 - 5 µg/mL | GPVI Receptor Agonist | A strong agonist that also induces TXA2 production. |
| ADP | 5 - 20 µM | P2Y1/P2Y12 Receptor Agonist | Used as a control to ensure platelet viability and function. |
Experimental Protocols
Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring this compound's inhibition of U-46619-induced platelet aggregation.
1. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer and transfer it to a labeled polypropylene tube.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Allow PRP to rest at room temperature for at least 30 minutes before use. Assays should be completed within 4 hours of blood collection.
2. Instrument Setup and Calibration
-
Turn on the aggregometer and allow the heating block to reach 37°C.
-
Place a cuvette containing PPP into the appropriate channel to set the 100% aggregation (maximum light transmission) baseline.
-
Place a cuvette containing PRP into a channel to set the 0% aggregation (minimum light transmission) baseline.
3. Aggregation Measurement
-
Pipette a standardized volume of PRP (e.g., 450 µL) into a new cuvette with a magnetic stir bar. Place it in the heating block.
-
Add a small volume (e.g., 5 µL) of this compound solution (at various concentrations) or vehicle (for control) to the PRP. Incubate for 5-10 minutes with stirring.
-
Add the agonist U-46619 (e.g., 1 µM final concentration) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
4. Data Analysis
-
Determine the maximum platelet aggregation (%) for each concentration of this compound.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
Visual Guides: Pathways and Workflows
Troubleshooting Guide
Problem: No or very low platelet aggregation in the control sample (vehicle + agonist).
| Possible Cause | Recommended Solution |
| Platelet Quality | Poor venipuncture technique, sample chilling, or delayed processing can lead to platelet activation and subsequent loss of responsiveness. Ensure proper blood collection and handling protocols are followed. |
| Reagent Issues | The agonist (e.g., U-46619) may have degraded. Prepare fresh agonist solutions for each experiment and store stock solutions according to the manufacturer's instructions. Verify the final concentration in the assay. |
| Instrument Malfunction | The aggregometer's light source or detector may be failing. Ensure the instrument is properly calibrated and passes quality control checks. |
| Donor Medication | The blood donor may have ingested antiplatelet drugs (e.g., aspirin, NSAIDs). Confirm the donor's medication history. |
Problem: Higher than expected variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Error | Inaccurate pipetting of PRP, inhibitor, or agonist. Ensure pipettes are calibrated. When adding agonist, dispense it directly and quickly into the bottom of the cuvette to ensure rapid, uniform mixing. |
| Inconsistent Mixing | Stir bar malfunction or inconsistent stir speed. Check that the stir bar is spinning freely and at the correct RPM in all cuvettes before adding the agonist. |
| Temperature Fluctuation | Insufficient incubation time or temperature variation across the heating block. Ensure all PRP samples are pre-warmed to 37°C for a consistent duration before starting the assay. |
| Reagent Instability | This compound or agonist may be unstable in the assay buffer. While no specific stability data for this compound in vitro is available, as a best practice, prepare fresh dilutions of the compound for each experiment and minimize the time between preparation and use. |
Problem: The dose-response curve for this compound is flat or does not reach full inhibition.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The concentrations of this compound tested may be too low. Based on the known IC50 of ~10 nM, ensure your concentration range brackets this value (e.g., 0.1 nM to 1 µM). |
| Agonist Concentration Too High | An excessively high concentration of U-46619 can overcome the competitive antagonism of this compound. Perform an agonist dose-response curve to identify a concentration that induces a submaximal (e.g., 80-90%) aggregation response, which provides a better window for measuring inhibition. |
| Compound Solubility/Stability | This compound may have poor solubility or be unstable in the assay medium. Check the compound's solubility in your vehicle (e.g., DMSO) and final buffer. Ensure the final vehicle concentration is low (<0.5%) and consistent across all wells. |
| Dual Agonist Pathways | If using an agonist like collagen, it can activate platelets through pathways other than TXA2, potentially masking the full inhibitory effect of this compound. Use U-46619 for the most direct assessment of TP receptor antagonism. |
References
- 1. Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Technical Support Center: Terbogrel in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Terbogrel in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-action agent that functions as both a potent and selective antagonist of the thromboxane A2 (TxA2) receptor (TP receptor) and an inhibitor of thromboxane A2 synthase, the enzyme responsible for TxA2 production.[1][2] It exhibits nearly equipotent activity against both targets.[1][2]
Q2: What are the expected effects of this compound in a platelet aggregation assay?
A2: this compound is expected to inhibit platelet aggregation induced by TxA2 receptor agonists (like U-46619) and stimuli that lead to the production of TxA2, such as collagen and arachidonic acid.[1] A dose-dependent inhibition of platelet aggregation is the anticipated outcome.
Q3: Are there any known off-target effects for this compound?
A3: Currently, there is a lack of publicly available data from broad off-target screening panels or comprehensive safety pharmacology profiles for this compound. While its primary targets are well-defined, researchers should be aware that off-target interactions cannot be completely ruled out, especially at higher concentrations. Unexpected results should be interpreted with this in mind.
Q4: What was the significant adverse effect observed during clinical trials of this compound?
A4: A phase 2 clinical trial of this compound was discontinued due to the induction of severe leg pain in patients. The precise cellular mechanism for this side effect is not well-established but may be related to the modulation of prostanoid signaling in the vasculature or sensory neurons.
Q5: How does this compound's dual-action mechanism provide a theoretical advantage?
A5: By both blocking the TxA2 receptor and inhibiting TxA2 synthesis, this compound comprehensively shuts down the TxA2 signaling pathway. This dual mechanism not only prevents the action of existing TxA2 but also stops the production of new TxA2. Furthermore, inhibiting thromboxane synthase can redirect the metabolism of prostaglandin endoperoxides towards the production of prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation, potentially enhancing the overall anti-thrombotic effect.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Inhibition of Platelet Aggregation
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inappropriate Agonist Concentration | If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Perform an agonist dose-response curve to determine the EC80 concentration and use that for your inhibition studies. |
| Platelet Desensitization or Activation | Ensure proper blood collection and handling techniques to avoid premature platelet activation. Allow platelet-rich plasma (PRP) to rest for at least 30 minutes before starting the assay. |
| Incorrect Assay Conditions | Verify that the assay temperature is maintained at 37°C and that the stirring speed is consistent and appropriate for your aggregometer. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Donor-to-Donor Variability | Platelet reactivity can differ significantly between donors. If possible, use platelets from a single donor for a complete set of experiments. If using pooled plasma, ensure consistent pooling from multiple donors. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent volumes, especially for the addition of agonists and this compound. |
| Variable Incubation Times | Standardize the pre-incubation time of platelets with this compound before adding the agonist to ensure consistent target engagement. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. Include a solvent-only control to assess its effect on platelet aggregation. |
Issue 3: Unexpected Cellular Responses (e.g., in Calcium Mobilization or cAMP Assays)
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Other Prostanoid Receptors | Given this compound's action on a prostanoid receptor, cross-reactivity with other prostanoid receptors (e.g., EP receptors for prostaglandin E2) is a possibility. This could lead to unexpected changes in intracellular signaling. |
| Suggested Experiment: Test this compound's effect in cells expressing specific EP receptors (EP1-4) to check for agonist or antagonist activity. For example, some EP receptors are coupled to Gs (increasing cAMP) or Gq (increasing Ca2+), which could explain anomalous signaling results. | |
| Modulation of Basal Signaling | This compound might alter the basal levels of signaling molecules in your cellular system. |
| Suggested Experiment: In a cAMP assay, measure the effect of this compound alone (without forskolin or another stimulator) to see if it alters basal cAMP levels. In a calcium assay, monitor for any changes in baseline calcium before adding an agonist. | |
| Interference with Assay Reagents | The chemical properties of this compound might interfere with fluorescent dyes or other assay components. |
| Suggested Experiment: Run a cell-free control with this compound and your fluorescent dye to check for any direct quenching or enhancement of the signal. |
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| Thromboxane A2 Receptor (TP) | IC50 (Receptor Blockade) | 12 ng/mL | |
| Thromboxane A2 Synthase | IC50 (Enzyme Inhibition) | 6.7 ng/mL | |
| Collagen-induced Platelet Aggregation | IC50 | ~10 nM | |
| U-46619-induced Platelet Aggregation | IC50 | ~10 nM |
Note: There is no publicly available data on the broader off-target screening of this compound.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard laboratory procedures for assessing platelet function.
a. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Platelet agonist (e.g., U-46619, collagen, or arachidonic acid).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer with cuvettes and stir bars.
b. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Allow PRP to rest at room temperature for at least 30 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% aggregation with PPP and 0% with PRP.
-
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 5-15 minutes with stirring.
-
Add 50 µL of the platelet agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each concentration of this compound.
-
Plot the percent inhibition of aggregation against the log of this compound concentration to calculate the IC50 value.
-
Intracellular Calcium Mobilization Assay in Platelets
This protocol utilizes flow cytometry for single-cell analysis of calcium flux.
a. Materials:
-
PRP or washed platelets.
-
Calcium-sensitive dye (e.g., Fluo-4 AM and Fura Red AM).
-
Platelet-specific antibody (e.g., anti-CD61 PE).
-
TxA2 receptor agonist (e.g., U-46619).
-
This compound stock solution.
-
Flow cytometer.
b. Method:
-
Platelet Staining:
-
Incubate PRP or washed platelets with Fluo-4 AM and Fura Red AM for 30 minutes at 37°C in the dark.
-
Add the anti-CD61 PE antibody and incubate for another 15 minutes at room temperature.
-
-
This compound Incubation:
-
Add this compound at the desired final concentrations to the stained platelet suspension and incubate for 10-15 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Acquire a baseline fluorescence signal for the platelet population (gated on CD61-positive events) for 30-60 seconds.
-
While continuing acquisition, add the TxA2 agonist (e.g., U-46619) to the tube.
-
Record the change in fluorescence (ratiometric measurement of Fluo-4 to Fura Red) over time for several minutes.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak intracellular calcium concentration in response to the agonist in the presence and absence of this compound.
-
Quantify the inhibitory effect of this compound on calcium mobilization.
-
cAMP Measurement Assay in Platelets
This protocol describes a general method for measuring changes in intracellular cAMP levels.
a. Materials:
-
Washed platelets.
-
This compound stock solution.
-
Forskolin (to stimulate adenylate cyclase).
-
Prostacyclin (PGI2) or other Gs-coupled receptor agonist (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
b. Method:
-
Platelet Preparation:
-
Resuspend washed platelets in a suitable buffer containing a PDE inhibitor like IBMX.
-
-
Assay Procedure:
-
Aliquot the platelet suspension into a 96-well plate.
-
Add this compound at various concentrations and pre-incubate.
-
Add forskolin to stimulate cAMP production. (Note: The TxA2 receptor is typically Gq-coupled and does not directly modulate cAMP. This assay is more relevant for investigating potential off-target effects on Gi or Gs-coupled receptors).
-
Incubate for the time recommended by the assay kit manufacturer.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection according to the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Determine the amount of cAMP produced in each sample.
-
Assess if this compound modulates the forskolin-stimulated cAMP levels, which could indicate an off-target effect on Gi or Gs signaling pathways.
-
Visualizations
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Caption: Workflow for a typical platelet aggregation assay with this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
Terbogrel degradation pathways and storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the handling, storage, and potential degradation of Terbogrel.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year. For short-term transport of the solid compound, room temperature is acceptable.[1] Plasma samples containing this compound have been successfully stored at -20°C before analysis.[2]
Q2: I am seeing unexpected peaks in my analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks may indicate the presence of degradation products. This compound's chemical structure contains functional groups that could be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis of the guanidine group and oxidation or photodegradation of the pyridine ring and the carbon-carbon double bond. It is crucial to ensure proper storage and handling to minimize degradation.
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes a guanidine moiety, a pyridine ring, and a hexenoic acid chain, potential degradation routes can be inferred. The guanidine group is susceptible to hydrolysis, which would lead to the formation of a urea derivative and an amine.[3] The pyridine ring and the double bond could be prone to oxidation or photodegradation.[2][4]
Q4: How can I assess the stability of my this compound sample?
A4: To assess the stability of your this compound sample and identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known incompatibilities of this compound with common lab reagents?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of Potency or Activity | Degradation of this compound due to improper storage. | Verify storage conditions. For long-term storage, ensure the compound is stored at -20°C (solid) or -80°C (in solution). |
| Appearance of Unknown Peaks in Chromatogram | Sample degradation. | Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Poor Solubility | Inappropriate solvent. | This compound is soluble in DMSO. Sonication may be required to aid dissolution. |
| Inconsistent Results in Platelet Aggregation Assays | Variability in platelet preparation or degradation of this compound in the assay buffer. | Standardize platelet preparation protocol. Prepare fresh this compound solutions for each experiment and minimize the time the compound spends in aqueous buffer before use. |
Storage Conditions Summary
| Form | Condition | Duration |
| Solid Powder | Room Temperature | Short-term (shipping) |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| Plasma Samples | -20°C | Pre-analysis storage |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve the stressed powder in the solvent to prepare a solution of known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
Dissolve the stressed powder in the solvent to prepare a solution of known concentration for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., reverse-phase with UV detection).
-
The method should be capable of separating the parent this compound peak from all degradation product peaks.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Potential degradation pathways of this compound.
References
- 1. N-hydroxyl derivatives of guanidine based drugs as enzymatic NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst | MDPI [mdpi.com]
- 3. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Induced Cytotoxicity in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a new compound shows high cytotoxicity across multiple cell lines?
When a novel compound, for instance, an investigational drug like "Terbogrel," exhibits high cytotoxicity, it is crucial to determine whether this is a specific, on-target effect or a result of general cellular toxicity. The initial steps should involve confirming the finding's reproducibility, assessing the compound's purity, and evaluating its solubility in the culture medium. It's also beneficial to test a wider range of concentrations to accurately determine the 50% inhibitory concentration (IC50).
Q2: How can I differentiate between apoptosis and necrosis as the cause of cell death?
Distinguishing between these two forms of cell death is fundamental to understanding a compound's mechanism of action. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury.[1][2] Several assays can differentiate the two:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3][4][5]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing cell morphology via microscopy can also provide clues. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells often swell and lyse.
Q3: My compound is not readily soluble in aqueous culture media. How can this affect my cytotoxicity results and how can I address it?
Poor drug solubility is a common challenge that can significantly impact experimental outcomes. If a compound precipitates in the culture medium, it can lead to inconsistent and inaccurate cytotoxicity data.
-
Impact on Results: Precipitated compounds can cause physical stress to cells, leading to non-specific cytotoxicity. The actual concentration of the dissolved compound will also be lower and unknown, making it impossible to determine an accurate dose-response relationship.
-
Troubleshooting Strategies:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Serial Dilution: Perform serial dilutions in pre-warmed media to avoid "solvent shock" where the compound crashes out of solution.
-
Solubility Testing: Before conducting cytotoxicity assays, determine the maximum soluble concentration of your compound in the specific culture medium you are using.
-
Q4: What are off-target effects and how can I investigate if they are contributing to the observed cytotoxicity?
Off-target effects occur when a compound interacts with unintended molecules, leading to unforeseen biological consequences, including cytotoxicity. Investigating these effects is crucial for validating that the observed cytotoxicity is due to the intended mechanism of action.
-
Investigative Approaches:
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same pathway produces a similar cytotoxic profile, it strengthens the evidence for an on-target effect.
-
Genetic Approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the intended target should mimic the cytotoxic effect of the compound. If it doesn't, off-target effects are likely.
-
Control Compound: A structurally similar but inactive analog of your compound can be used as a negative control. If this analog does not produce cytotoxicity, it suggests the effect is specific.
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Problem: You observe significant differences in cell viability between replicate wells treated with the same concentration of your compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Calibrate your pipettes and use a consistent pipetting technique. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and media components. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. If observed, refer to the solubility troubleshooting guide above. |
| Contamination | Microbial contamination can affect cell health and assay readouts. Regularly check for contamination and practice good aseptic technique. |
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Problem: A compound expected to be cytotoxic shows little to no effect on cell viability.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and dilutions. Confirm the purity and integrity of the compound. |
| Short Incubation Time | Some compounds require a longer duration to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms to your compound. Test the compound on a panel of different cell lines. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Run a control with the compound in cell-free media to check for interference. |
Data Presentation: Comparative Cytotoxicity
Summarizing quantitative data in tables allows for easy comparison of a compound's potency across different cell lines. Below are examples of how to present IC50 values for well-known cytotoxic agents.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (24h Treatment)
| Cell Line | Tissue of Origin | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Melanoma | 2.77 ± 0.20 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| A549 | Lung Cancer | > 20 |
Data adapted from a study on doxorubicin sensitivity.
Table 2: IC50 Values of Cisplatin in Various Human Cancer Cell Lines (72h Treatment)
| Cell Line | Tissue of Origin | IC50 (µM) |
| LL2 | Lung Cancer | 3.16 |
| CL1-5_NR2 | Lung Cancer | 7.06 |
| H1299 | Lung Cancer | 7.86 |
| CL1-5_R1 | Lung Cancer | 8.7 |
| CL1-5 | Lung Cancer | 18.4 |
| CL141 | Lung Cancer | 21.9 |
Data is illustrative and adapted from a study on cisplatin cytotoxicity.
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound. Include "spontaneous release" (vehicle control) and "maximum release" (cells treated with a lysis buffer) controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the staining of cells for flow cytometric analysis to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis, using a fluorogenic substrate.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing the fluorogenic substrate according to the manufacturer's instructions.
-
Cell Lysis and Caspase Reaction: Add the caspase reagent directly to the wells. This reagent typically includes a cell lysis agent.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the signal from treated cells to untreated controls.
Visualizations
Signaling Pathways and Workflows
Caption: The FasL-mediated extrinsic apoptosis pathway.
Caption: A stepwise workflow for characterizing drug-induced cytotoxicity.
References
How to control for Terbogrel's effects on bleeding time in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing and controlling the effects of Terbogrel on bleeding time in in vivo experimental settings. This compound is a potent dual-action antiplatelet agent, acting as both a thromboxane A2 (TxA2) synthase inhibitor and a thromboxane prostanoid (TP) receptor antagonist.[1] This dual mechanism effectively reduces platelet aggregation but necessitates careful monitoring and control of bleeding time in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that affects bleeding time?
A1: this compound exerts its antiplatelet effect through a dual mechanism:
-
Thromboxane A2 (TxA2) Synthase Inhibition: this compound inhibits the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TxA2. TxA2 is a potent vasoconstrictor and platelet aggregator.[2][3]
-
Thromboxane Prostanoid (TP) Receptor Antagonism: this compound also blocks the TP receptor, preventing any remaining TxA2 and other pro-aggregatory prostanoids (like PGH2) from activating platelets.[2][4]
This combined action leads to a significant reduction in platelet aggregation and, consequently, a potential prolongation of bleeding time.
Q2: Is there a specific reversal agent for this compound?
A2: Currently, there is no specific reversal agent or antidote for this compound. Management of bleeding complications is generally supportive and focuses on standard hemostatic measures.
Q3: How does the dose of this compound relate to its effect on bleeding time?
A3: The effect of this compound on bleeding time is dose-dependent. Clinical studies in healthy male subjects have shown that increasing oral doses of this compound can lead to a greater inhibition of platelet aggregation. While a direct dose-escalation effect on bleeding time was not consistently observed across all subjects in these studies, higher doses (e.g., 150 mg) were associated with instances of prolonged bleeding time. It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic window that minimizes bleeding risk.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: In human studies, this compound has been shown to have dose-linear plasma concentrations with no accumulation after multiple doses. Maximal inhibition of thromboxane synthase is reached approximately 1 hour after oral administration. These pharmacokinetic parameters should be considered when designing experimental timelines for assessing bleeding time.
Troubleshooting Guide: In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive or uncontrolled bleeding during the experiment | - this compound dose is too high for the animal model.- Individual animal sensitivity.- Concurrent use of other medications affecting hemostasis. | - Dose Adjustment: Reduce the dose of this compound in subsequent experiments. Perform a dose-ranging study to establish a safer effective dose.- Supportive Care: Apply local pressure to the bleeding site. In severe cases, consider administration of hemostatic agents, although their efficacy in reversing this compound's effects is not established.- Review Concomitant Medications: Ensure no other drugs that could affect bleeding (e.g., NSAIDs, other anticoagulants) are being administered. |
| High variability in bleeding time results between animals | - Inconsistent experimental technique.- Biological variability in drug metabolism and response.- Differences in animal health status. | - Standardize Protocol: Ensure consistent application of the bleeding time assay, including the incision method, temperature, and timing relative to drug administration.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Health Screening: Ensure all animals are healthy and of a consistent age and weight. |
| No significant prolongation of bleeding time at expected effective doses | - Insufficient dose of this compound.- Poor oral bioavailability in the specific animal model.- Rapid metabolism of the drug. | - Dose Escalation: Cautiously increase the dose of this compound while closely monitoring for adverse effects.- Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to confirm absorption and exposure.- Alternative Route of Administration: Consider a different route of administration (e.g., intravenous) to ensure adequate systemic exposure. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on thromboxane synthase inhibition and platelet aggregation, as observed in a clinical study with healthy male subjects.
| This compound Dose (Single Oral) | Thromboxane Synthase Inhibition (IC50) | Platelet Aggregation Inhibition (at 150 mg) | Instances of Prolonged Bleeding Time |
| 10 mg | 6.7 ng/mL | >80% | - |
| 25 mg | 6.7 ng/mL | >80% | 1 subject |
| 50 mg | 6.7 ng/mL | >80% | - |
| 100 mg | 6.7 ng/mL | >80% | - |
| 150 mg | 6.7 ng/mL | >80% | 2 subjects |
| 200 mg | 6.7 ng/mL | >80% | - |
| Placebo | N/A | N/A | 1 subject |
Data adapted from a clinical study in healthy volunteers. IC50 for TxA2 receptor blockade was 12 ng/mL.
Experimental Protocols
Protocol 1: Rat Tail Bleeding Time Assay
This protocol is a standard method for assessing in vivo hemostasis and the effects of antiplatelet agents.
Materials:
-
Male Sprague-Dawley rats (180 ± 20 g)
-
This compound (or vehicle control) solution for oral administration
-
Pentobarbital (anesthetic)
-
Test tube with saline (37°C)
-
Scalpel or sharp blade
-
Timer
Procedure:
-
Administer this compound or vehicle control orally to the rats at the desired dose (e.g., an initial dose of 30 mg/kg).
-
After the desired absorption time (e.g., 1 hour), anesthetize the rats with pentobarbital (50 mg/kg, IP).
-
Standardize the transection by cutting 3 mm from the tip of the tail.
-
Immediately immerse the cut tip of the tail 2 cm deep into the test tube containing saline at 37°C.
-
Start the timer immediately.
-
Record the time required for the cessation of bleeding for a period of at least 15 seconds.
-
A maximum cut-off time of 20 minutes is typically used to prevent excessive blood loss.
Protocol 2: Monitoring Thromboxane Generation (Ex Vivo)
This protocol allows for the assessment of this compound's inhibitory effect on thromboxane synthase.
Materials:
-
Blood samples from this compound-treated and control animals.
-
Collagen (platelet agonist)
-
Enzyme immunoassay (EIA) kit for Thromboxane B2 (TxB2), the stable metabolite of TxA2.
Procedure:
-
Collect whole blood into tubes containing an anticoagulant (e.g., citrate).
-
Induce platelet aggregation by adding collagen to a final concentration of 1-5 µg/mL.
-
Allow the blood to clot at 37°C for a defined period (e.g., 60 minutes).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TxB2 in the serum using a specific EIA kit according to the manufacturer's instructions.
-
A significant reduction in TxB2 levels in the this compound-treated group compared to the control group indicates effective thromboxane synthase inhibition.
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual inhibitory pathway.
Experimental Workflow for Assessing this compound's Effect on Bleeding Time
Caption: Workflow for in vivo bleeding time assessment.
Logical Relationship for Bleeding Management
Caption: Decision tree for managing bleeding events.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
Terbogrel Assay Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbogrel. The information is designed to help mitigate potential assay interference and ensure the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug with a dual mechanism of action. It acts as both a potent thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor.[1][2][3] This means it not only blocks the receptor that mediates the effects of TxA2 (like platelet aggregation and vasoconstriction) but also inhibits the enzyme responsible for producing TxA2.
Q2: I am not seeing the expected level of platelet inhibition in my assay. What could be the issue?
Several factors could contribute to this. First, ensure that the concentration of this compound is sufficient. This compound exhibits dose-dependent inhibition of platelet aggregation.[1] For reference, the IC50 values for TxA2 receptor blockade and thromboxane synthase inhibition are approximately 12 ng/mL and 6.7 ng/mL, respectively. Also, consider the agonist used in your platelet aggregation assay. The inhibitory effect of this compound is most pronounced when platelet activation is initiated through the TxA2 pathway (e.g., using arachidonic acid or collagen as agonists).
Q3: Can this compound's metabolites interfere with its quantification in biological samples?
Studies have shown that while this compound undergoes biotransformation in vivo, the concentration of its metabolites in plasma is negligible. Furthermore, these metabolites have been found not to interfere with the bioanalysis of the parent compound when using a validated enzyme-linked immunosorbent assay (ELISA).
Q4: Are there any known clinical side effects of this compound that might be relevant to my research?
Yes, a clinical trial with this compound in patients with primary pulmonary hypertension was halted due to a high incidence of severe leg pain in the treatment group. While the mechanism for this adverse effect is not fully elucidated, it is an important consideration in the drug's profile.
Troubleshooting Guides
Issue 1: Unexpected Results in Coagulation Assays (PT, aPTT)
Potential Problem: While direct studies on this compound's impact on standard coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are limited, it is plausible that high concentrations could theoretically influence these tests. Antiplatelet agents can sometimes affect clot formation dynamics. One study noted that this compound had only minor effects on hemostasis.
Troubleshooting Steps:
-
Review Literature for Similar Compounds: Research the effects of other thromboxane synthase inhibitors or receptor antagonists on coagulation assays to infer potential interferences.
-
Communicate with the Testing Laboratory: When sending samples for analysis, always indicate that the sample contains an investigational antiplatelet agent. This allows the lab to consider potential interferences when interpreting results.
-
Consider Alternative Assays: If interference is suspected, explore the use of chromogenic assays for specific factor activities, as these may be less susceptible to interference than clot-based assays.
-
Pre-analytical Sample Treatment (for research purposes only): In a research setting, the removal of the interfering substance might be considered. For some direct oral anticoagulants, methods like treatment with activated carbon have been used to mitigate interference in coagulation testing. However, this method has not been validated for this compound and should be thoroughly tested for its effect on the analyte of interest before implementation.
Issue 2: Suspected Interference in Immunoassays
Potential Problem: this compound, as a small molecule, is not expected to cause the same type of interference (e.g., bridging of antibodies) in immunoassays as a large molecule therapeutic. However, non-specific binding or matrix effects are always a possibility.
Troubleshooting Steps:
-
Assess for Matrix Effects: Perform spike and recovery experiments to determine if the presence of this compound in the sample matrix is affecting the accuracy of the assay.
-
Serial Dilution: Analyze serial dilutions of the sample. If the results are not linear, it may suggest the presence of an interfering substance.
-
Use of Alternative Assay Platforms: If interference is persistent, consider using a different immunoassay format or a non-immunoassay-based method for the analyte of interest.
-
Consult Assay Manufacturer: The manufacturer of the immunoassay kit may have information on known interfering substances or may be able to provide guidance on troubleshooting.
Data Presentation
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| IC50 for TxA2 Receptor Blockade | 12 ng/mL | |
| IC50 for Thromboxane Synthase Inhibition | 6.7 ng/mL | |
| Platelet Aggregation Inhibition (at 150 mg dose) | >80% | |
| Reduction in Thromboxane Metabolites | Up to 98% |
Experimental Protocols
Protocol: Measurement of this compound in Plasma using ELISA
This protocol is based on the methodology described in the literature.
-
Blood Collection: Collect blood samples in tubes containing K2EDTA as an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -20°C until the assay is performed.
-
ELISA: Use a validated ELISA kit for the quantification of this compound. The lower limit of determination reported in studies is 1 ng/mL.
-
Quality Control: Include quality control samples at low, middle, and high concentrations to ensure the accuracy and precision of the assay. Reported between-assay coefficients of variation have been in the range of 3.5% to 7.1%.
Visualizations
Caption: Mechanism of action of this compound in the thromboxane signaling pathway.
Caption: A logical workflow for troubleshooting potential assay interference.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 3. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Terbogrel-Induced Leg Pain: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the potential mechanism behind leg pain observed in clinical trials of Terbogrel, a potent thromboxane A2 (TXA2) synthase inhibitor and receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental investigations into this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesis for this compound-induced leg pain?
A1: The leading hypothesis is that this compound's dual inhibition of TXA2 synthase and its receptor leads to a localized imbalance in vasoactive prostanoids within the peripheral vasculature of the legs. By blocking the vasoconstrictive and platelet-aggregating effects of TXA2, the metabolic pathway of prostaglandin H2 (PGH2) may be shunted towards the production of prostacyclin (PGI2), a potent vasodilator.[1] This localized increase in PGI2 could lead to vasodilation, increased capillary permeability, and subsequent fluid extravasation into the surrounding muscle and fascial tissues, resulting in edema and pain.[1]
Q2: What clinical evidence supports this hypothesis?
A2: A pivotal clinical trial investigating this compound in patients with primary pulmonary hypertension (PPH) was prematurely terminated due to a high incidence of severe leg pain, which occurred almost exclusively in the this compound-treated group. While the study did not show a statistically significant overall increase in systemic prostacyclin metabolites, it is postulated that localized changes in the leg vasculature could be significant. Furthermore, magnetic resonance imaging (MRI) of the legs in several affected patients revealed dilatation of small blood vessels in muscle and cutaneous tissue, along with edema of the muscle fascia, which is consistent with the proposed mechanism of increased vascular permeability.
Q3: What were the reported adverse events in the key clinical trial?
A3: The multicenter, randomized, placebo-controlled trial of this compound in patients with PPH reported the following key adverse events:
| Adverse Event | This compound Group | Placebo Group |
| Leg Pain | 48% | 12% |
| Headache | High Incidence | Lower Incidence |
| Leg Edema | Frequent | Less Frequent |
| Purpura | Frequent | Less Frequent |
| Epistaxis | Frequent | Less Frequent |
| Fatigue | Frequent | Less Frequent |
| Nausea | Frequent | Less Frequent |
| Bronchitis | Frequent | Less Frequent |
| Dizziness | Less Frequent | More Frequent |
| Chest Pain | Less Frequent | More Frequent |
Data compiled from a study by Langleben et al. (2002) which was halted prematurely.
Troubleshooting Experimental Investigations
This section provides guidance for researchers designing and troubleshooting experiments to investigate the mechanism of this compound-induced leg pain.
Experimental Design & Workflow
The following workflow can be adapted to investigate the effects of this compound on vascular function and prostanoid production.
Troubleshooting Guide: Prostanoid Metabolite Assays
Issue: High variability in prostacyclin (PGI2) or thromboxane (TXA2) metabolite measurements.
| Potential Cause | Troubleshooting Step |
| Sample Handling: In vitro synthesis or degradation of prostanoids post-collection. | Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to collection tubes. Keep samples on ice and process them quickly. Store at -80°C. |
| Assay Interference: Lipids or other substances in the sample matrix are interfering with the assay. | Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Standard Curve Issues: Improper preparation or degradation of standards. | Prepare fresh standards for each assay. Ensure complete dissolution and accurate serial dilutions. |
| Antibody Specificity: Cross-reactivity of the antibody with other prostanoids. | Consult the assay kit's datasheet for cross-reactivity data. Consider using a more specific assay, such as liquid chromatography-mass spectrometry (LC-MS). |
Troubleshooting Guide: In Vitro Vascular Permeability Assays
Issue: Inconsistent or non-reproducible results in endothelial cell monolayer permeability assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Monolayer Formation: Endothelial cells have not formed a confluent monolayer with tight junctions. | Optimize cell seeding density and culture time. Confirm monolayer integrity by measuring transendothelial electrical resistance (TEER) or by microscopy. |
| Cell Viability Issues: this compound or vehicle is causing cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations being tested. |
| Tracer Molecule Issues: The fluorescent tracer is too large, too small, or is binding to cells or the filter membrane. | Select a tracer of appropriate molecular weight. Check for non-specific binding by running controls without cells. |
| Inconsistent Wash Steps: Residual tracer is left in the wells after washing. | Standardize the washing procedure, ensuring gentle but thorough washing to remove unbound tracer without disrupting the cell monolayer. |
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
Thromboxane A2 (TXA2) Signaling Pathway
Prostacyclin (PGI2) Signaling Pathway
Proposed Mechanism of this compound-Induced Leg Pain
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Prostanoid Production in Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture: Culture HUVECs to confluence in 24-well plates.
-
Treatment: Replace the culture medium with a serum-free medium containing either vehicle control or varying concentrations of this compound (e.g., 1 nM to 10 µM). Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Prostanoid Measurement: Measure the concentration of 6-keto-PGF1α (a stable metabolite of PGI2) and Thromboxane B2 (a stable metabolite of TXA2) in the supernatant using commercially available ELISA kits.
-
Data Analysis: Normalize the prostanoid concentrations to the total protein content of the cells in each well. Compare the prostanoid levels between the control and this compound-treated groups.
Protocol 2: Ex Vivo Assessment of this compound's Effect on Vascular Tone
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta or porcine coronary artery) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension of 1-2 grams for 60-90 minutes.
-
Viability Check: Test the viability of the tissue by inducing contraction with a high concentration of potassium chloride (KCl).
-
Treatment: After washing out the KCl, pre-incubate the tissues with either vehicle control or this compound for 30 minutes.
-
Vasoconstriction/Vasodilation: Generate a dose-response curve to a vasoconstrictor (e.g., phenylephrine) or a vasodilator (e.g., acetylcholine to assess endothelium-dependent relaxation).
-
Data Analysis: Compare the dose-response curves between the control and this compound-treated tissues to determine the effect of this compound on vascular tone.
Protocol 3: In Vivo Assessment of this compound-Induced Vascular Permeability
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
This compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tracer Injection: At a specified time after this compound administration, inject a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) intravenously.
-
Tissue Collection: After a defined circulation time, perfuse the animals with saline to remove blood from the vasculature and collect the leg muscle tissue.
-
Quantification of Extravasation: Homogenize the muscle tissue and measure the fluorescence intensity in the supernatant. An increase in fluorescence in the tissue homogenate of this compound-treated animals compared to controls indicates increased vascular permeability.
-
Histology: Alternatively, tissue sections can be analyzed by fluorescence microscopy to visualize the extravasation of the fluorescent tracer.
This technical support center provides a foundational understanding and practical guidance for investigating this compound-induced leg pain. Further research is necessary to fully elucidate the precise molecular mechanisms involved.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Terbogrel vs. Ridogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two dual-acting antiplatelet agents, Terbogrel and Ridogrel. Both compounds exhibit a unique pharmacological profile by simultaneously inhibiting thromboxane A2 (TXA2) synthase and antagonizing the prostaglandin H2 (PGH2)/TXA2 receptor (TP receptor). This dual action offers a comprehensive approach to mitigating the prothrombotic and vasoconstrictive effects of the thromboxane pathway.
Core Mechanism of Action: A Shared Path
Both this compound and Ridogrel target two key components of the arachidonic acid cascade that lead to platelet activation and aggregation. By inhibiting TXA2 synthase, they prevent the conversion of prostaglandin H2 into thromboxane A2, a potent vasoconstrictor and platelet agonist. Concurrently, by blocking the PGH2/TXA2 receptor, they prevent both residual TXA2 and its precursor, PGH2, from activating platelets. This dual blockade leads to a significant reduction in platelet aggregation and a potential increase in the production of the vasodilatory prostacyclin (PGI2), as PGH2 is shunted towards alternative enzymatic pathways.
dot
Caption: Dual inhibition of TXA2 synthase and antagonism of the PGH2/TXA2 receptor by this compound and Ridogrel.
Quantitative Comparison of In Vitro Potency
A key differentiator between this compound and Ridogrel lies in their relative potencies at the two target sites. Experimental data indicates that this compound is nearly equipotent in its inhibition of TXA2 synthase and antagonism of the TP receptor.[1][2] In contrast, Ridogrel demonstrates potent inhibition of TXA2 synthase, but its antagonism of the TP receptor is significantly weaker, with a binding affinity in the micromolar range.[1][3]
| Parameter | This compound | Ridogrel | Reference |
| TXA2 Synthase Inhibition (IC50) | 6.7 ng/mL (~16.5 nM) | Potent (pIC50 = 7.4) | [1] |
| PGH2/TXA2 Receptor Antagonism (IC50) | 12 ng/mL (~29.6 nM) | 5.2 µM | |
| Notes | Equipotent dual inhibitor | Mismatched potency with weaker receptor antagonism |
Performance in Experimental and Clinical Settings
This compound
Studies in healthy subjects demonstrated that this compound achieves a dose-dependent blockade of TXA2 receptors and inhibition of thromboxane synthase activity. At a dose of 150 mg, there was almost complete inhibition of both targets. This was associated with a greater than 80% inhibition of platelet aggregation and an enhanced production of prostacyclin. However, a phase 2 clinical trial of this compound for primary pulmonary hypertension was discontinued due to the induction of leg pain in patients.
Ridogrel
Ridogrel has been shown to significantly decrease serum levels of thromboxane B2 (TXB2), the stable metabolite of TXA2, while increasing levels of 6-keto-PGF1α, a metabolite of prostacyclin. In a clinical trial comparing Ridogrel to aspirin as an adjunct to thrombolysis in patients with acute myocardial infarction, Ridogrel was not found to be superior in enhancing the fibrinolytic efficacy of streptokinase. However, a post-hoc analysis suggested a lower incidence of new ischemic events with Ridogrel compared to aspirin.
Experimental Protocols
Below are generalized protocols for the key experiments used to characterize the activity of this compound and Ridogrel.
Measurement of Thromboxane B2 (TXB2) Production (Thromboxane Synthase Inhibition)
This assay quantifies the inhibition of TXA2 synthase by measuring the production of its stable metabolite, TXB2, in serum or platelet-rich plasma (PRP).
dot
Caption: Workflow for measuring thromboxane B2 production to assess synthase inhibition.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.
-
Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of this compound, Ridogrel, or a vehicle control for a specified period at 37°C.
-
Stimulation of TXA2 Production: Platelet activation and subsequent TXA2 production are induced by adding an agonist such as collagen or thrombin.
-
Reaction Termination: The reaction is stopped after a defined time by adding a stopping solution (e.g., indomethacin to inhibit further cyclooxygenase activity) and placing the samples on ice.
-
Sample Processing: The samples are centrifuged at a high speed to pellet the platelets.
-
TXB2 Quantification: The supernatant is collected, and the concentration of TXB2 is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TXB2 production at each drug concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition, is then determined by non-linear regression analysis.
PGH2/TXA2 Receptor (TP) Antagonism Assay (Radioligand Binding)
This assay determines the binding affinity of the compounds to the TP receptor by measuring their ability to displace a radiolabeled ligand that specifically binds to the receptor.
Detailed Methodology:
-
Membrane Preparation: Platelet membranes are prepared from PRP by sonication and centrifugation to isolate the membrane fraction containing the TP receptors.
-
Binding Assay: The platelet membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548) and varying concentrations of the unlabeled competitor drug (this compound or Ridogrel).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the competitor drug is determined from the competition curve, and this can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of this compound and Ridogrel to inhibit platelet aggregation induced by specific agonists.
Detailed Methodology:
-
PRP Preparation: PRP is prepared as described in the TXB2 assay. The platelet count is adjusted to a standardized concentration.
-
Incubation: Aliquots of PRP are incubated with different concentrations of this compound, Ridogrel, or a vehicle control in an aggregometer cuvette at 37°C with constant stirring.
-
Induction of Aggregation: Platelet aggregation is initiated by adding an agonist. To assess TP receptor antagonism, a stable TXA2 mimetic like U46619 is used. To evaluate the combined effect on synthase inhibition and receptor antagonism, an agonist like collagen, which induces TXA2 synthesis, is used.
-
Measurement of Aggregation: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission, which is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The inhibitory effect is calculated relative to the vehicle control, and the IC50 value for the inhibition of aggregation is determined.
Conclusion
Both this compound and Ridogrel are dual-acting antiplatelet agents that inhibit thromboxane synthase and antagonize the PGH2/TXA2 receptor. The primary distinction between them lies in their potency profile. This compound exhibits a balanced, equipotent inhibition of both targets, making it a potent and well-matched dual inhibitor. In contrast, Ridogrel's pharmacological actions are not as well-matched, with its potent thromboxane synthase inhibition being accompanied by a significantly weaker antagonism of the PGH2/TXA2 receptor. This difference in receptor affinity may have implications for their overall antiplatelet efficacy and clinical performance. While Ridogrel has been evaluated in large clinical trials, the clinical development of this compound was halted due to adverse effects. The data presented in this guide, derived from in vitro and clinical studies, provides a basis for the continued investigation and development of dual-acting antiplatelet therapies.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel, a combined TXA2 synthase inhibitor--TXA2/PG-END receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Terbogrel with Other Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Terbogrel with other thromboxane A2 (TXA2) receptor antagonists, focusing on their pharmacological profiles, supported by experimental data. This compound is a novel antithrombotic agent distinguished by its dual mechanism of action, functioning as both a potent TXA2 receptor antagonist and a thromboxane synthase inhibitor.[1][2][3] This unique characteristic theoretically offers a more comprehensive blockade of the prothrombotic TXA2 pathway compared to single-mechanism antagonists.
Mechanism of Action: A Dual Approach
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases.[4][5] It exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. The activation of the TP receptor initiates a signaling cascade, primarily through Gq and G13 proteins, leading to increased intracellular calcium, platelet activation, and smooth muscle contraction.
This compound's dual action involves:
-
TXA2 Receptor Antagonism: It competitively blocks the TP receptor, preventing the binding of TXA2 and other prostanoid agonists.
-
Thromboxane Synthase Inhibition: It inhibits the enzyme responsible for the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).
This combined effect not only prevents TXA2-mediated signaling but also redirects PGH2 metabolism towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and other notable TXA2 receptor antagonists, Ridogrel and Terutroban. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited in the public domain.
| Parameter | This compound | Ridogrel | Terutroban | Reference |
| Mechanism of Action | TXA2 Receptor Antagonist & Thromboxane Synthase Inhibitor | TXA2 Receptor Antagonist & Thromboxane Synthase Inhibitor | Selective TXA2 Receptor Antagonist | |
| IC50 (TXA2 Receptor) | 12 ng/mL (~26 nM) | Weak receptor antagonism reported | 16.4 nM | |
| IC50 (Thromboxane Synthase) | 6.7 ng/mL (~14 nM) | Not explicitly stated, but potent inhibition reported | N/A | |
| Platelet Aggregation Inhibition | >80% at 150 mg dose | Potent inhibitor of collagen and arachidonic acid-induced aggregation | Complete inhibition of U46619-induced aggregation |
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Ridogrel | Terutroban | Reference |
| Administration | Oral | Oral | Oral | |
| Half-life | ~10 hours | 6-9 hours | 6-10 hours | |
| Key Clinical Findings | Well-tolerated in healthy subjects; trial in pulmonary hypertension halted due to leg pain. | Not superior to aspirin in enhancing fibrinolytic efficacy post-MI, but may reduce new ischemic events. | Did not demonstrate superiority over aspirin for secondary prevention of ischemic stroke. | |
| Adverse Effects | Leg pain | Not specified | Minor bleeding |
Table 2: Pharmacokinetic and Clinical Overview
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling pathway leading to platelet activation and vasoconstriction.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Logical Relationship in Head-to-Head Comparison
Caption: Logical framework for comparing TXA2 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are synthesized protocols for key experiments.
Radioligand Binding Assay for TXA2 Receptor Affinity (Ki)
This assay determines the binding affinity of a compound for the TXA2 receptor.
1. Membrane Preparation:
-
Prepare platelet-rich plasma (PRP) from human blood.
-
Isolate platelet membranes through differential centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the platelet membrane preparation, a radiolabeled TXA2 receptor antagonist (e.g., [3H]-SQ29548), and varying concentrations of the test compound (this compound or competitor).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Platelet Aggregation Assay (IC50)
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TXA2 receptor agonist.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
2. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a short period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a TXA2 receptor agonist, such as U46619 or arachidonic acid.
-
Monitor the change in light transmission through the PRP suspension for a set duration (e.g., 7-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Plot the percentage inhibition of aggregation against the concentration of the test compound to determine the IC50 value.
Thromboxane Synthase Inhibition Assay
This assay quantifies the inhibition of TXA2 production.
1. Sample Preparation and Incubation:
-
Use either washed platelets or whole blood.
-
Pre-incubate the samples with various concentrations of the test compound (e.g., this compound, Ridogrel).
-
Stimulate TXA2 production by adding a precursor like arachidonic acid.
2. Measurement of TXB2:
-
After a defined incubation period, stop the reaction (e.g., by adding a stopping solution or placing on ice).
-
Measure the concentration of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, in the supernatant or serum using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
3. Data Analysis:
-
Calculate the percentage inhibition of TXB2 formation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
Conclusion
This compound presents a compelling profile as a dual-action antithrombotic agent, demonstrating potent inhibition of both the TXA2 receptor and thromboxane synthase. This dual mechanism offers a potential advantage over single-target TXA2 receptor antagonists by more comprehensively blocking the pro-aggregatory and vasoconstrictive effects of the thromboxane pathway. While direct, side-by-side comparative studies are not extensively available, the existing data suggest that this compound's potency is comparable to or greater than other agents in its class. However, the clinical development of this compound has been hampered by adverse effects, specifically leg pain, which led to the discontinuation of a key clinical trial. Further research is warranted to fully elucidate the comparative efficacy and safety of this compound against other TXA2 receptor antagonists and to explore its potential in different therapeutic contexts. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for advancing the development of novel antiplatelet therapies.
References
- 1. [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Terutroban - Wikipedia [en.wikipedia.org]
Terbogrel's Efficacy in Thromboxane Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Terbogrel's performance against established thromboxane inhibitors. The following sections present a comprehensive overview of its efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound is a potent dual-action inhibitor, targeting both thromboxane A2 (TXA2) synthase and the thromboxane/prostaglandin endoperoxide (TP) receptor.[1][2][3][4][5] This dual mechanism offers a comprehensive blockade of the thromboxane pathway, potentially providing a more effective antiplatelet effect compared to agents with a single mode of action. Experimental data demonstrates this compound's high potency in inhibiting both thromboxane synthase and TP receptors, with IC50 values in the low nanomolar range. This guide directly compares the available efficacy data of this compound with other well-known thromboxane inhibitors, including the cyclooxygenase (COX) inhibitor Aspirin, the dual thromboxane synthase inhibitor and TP receptor antagonist Ridogrel, the selective thromboxane synthase inhibitor Ozagrel, and the selective TP receptor antagonists Terutroban and Ifetroban.
Data Presentation: Comparative Efficacy of Thromboxane Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Drug | Target(s) | Parameter | Value | Organism/System |
| This compound | Thromboxane Synthase & TP Receptor | IC50 (Synthase) | 6.7 ng/mL | Human (in vivo) |
| IC50 (Receptor) | 12 ng/mL | Human (in vivo) | ||
| Aspirin | Cyclooxygenase (COX-1 & COX-2) | pIC50 (TxA2 formation) | 5.3 | Human Serum |
| Ridogrel | Thromboxane Synthase & TP Receptor | pA2 (TP Receptor) | 5.4 | Human Platelets |
| pIC50 (TxA2 formation) | 7.4 | Human Serum | ||
| Ozagrel | Thromboxane Synthase | pIC50 (TxA2 formation) | 5.7 | Human Serum |
| Terutroban | TP Receptor | - | - | - |
| Ifetroban | TP Receptor | - | - | - |
Note: pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency. Data for Terutroban and Ifetroban from a directly comparable study was not available.
Signaling Pathway and Mechanisms of Action
Thromboxane A2 plays a critical role in hemostasis and thrombosis. It is a potent vasoconstrictor and promoter of platelet aggregation. The signaling cascade is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase subsequently converts PGH2 into TXA2. TXA2 then binds to and activates TP receptors on platelets and vascular smooth muscle cells, leading to a cascade of intracellular events that result in platelet activation and vasoconstriction.
The diagram below illustrates the thromboxane A2 signaling pathway and the points of intervention for the compared inhibitors.
Caption: Thromboxane A2 signaling pathway and inhibitor targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thromboxane inhibitors.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is drawn into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP, which is the supernatant.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
The platelet count in the PRP is adjusted to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in aggregometer cuvettes with stir bars and warmed to 37°C.
-
A cuvette with PPP is used to set the 100% light transmission baseline, and a cuvette with PRP is used to set the 0% light transmission baseline.
-
The test compound (e.g., this compound) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time (e.g., 1-5 minutes).
-
A platelet agonist, such as collagen (e.g., 2 µg/mL), arachidonic acid, or the TXA2 analog U46619, is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for Platelet Aggregation Assay.
Thromboxane Receptor Binding Assay (Radioligand Binding)
This assay determines the affinity of a compound for the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from PRP by sonication and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay:
-
The assay is performed in a multi-well plate format.
-
A fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) is incubated with the platelet membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the TP receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for Thromboxane Receptor Binding Assay.
Conclusion
This compound demonstrates potent dual inhibition of both thromboxane synthase and the TP receptor, a mechanism that distinguishes it from many other thromboxane inhibitors. The compiled data, while sourced from various studies, consistently points to this compound's high efficacy. Its dual-action profile suggests a potential for a more complete and effective blockade of the thromboxane pathway compared to single-target inhibitors. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively establish its relative potency against other agents. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel: A Comparative Analysis of its Selectivity for the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terbogrel's interaction with the thromboxane A2 (TP) receptor and explores the current understanding of its cross-reactivity with other prostaglandin receptors. This compound is a potent dual-acting molecule, functioning as both a thromboxane A2 receptor antagonist and a thromboxane synthase inhibitor. This unique mechanism of action has positioned it as a compound of interest in antithrombotic therapy.
Quantitative Analysis of this compound's Potency
Experimental data consistently demonstrates this compound's high potency for its primary targets: the thromboxane A2 (TP) receptor and thromboxane synthase. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.
| Target | IC50 (in vitro) | Experimental System | Reference |
| Thromboxane A2 (TP) Receptor | ~10 nM | Washed human platelets | [1] |
| 12 ng/mL (~29.6 nM) | Healthy human subjects (ex vivo) | [2][3] | |
| Thromboxane Synthase | ~10 nM | Washed human platelets | [1] |
| 6.7 ng/mL (~16.5 nM) | Healthy human subjects (ex vivo) | [2] |
Note: It is important to highlight that extensive searches of the scientific literature did not yield any direct experimental data (e.g., Ki, IC50, or EC50 values) for the binding affinity or functional activity of this compound on other prostaglandin receptors, including the prostaglandin E (EP), D (DP), F (FP), and I (IP) receptor subtypes. The available evidence suggests a high degree of selectivity for its primary targets.
Understanding this compound's Mechanism of Action
This compound's dual-action mechanism is a key feature. By inhibiting thromboxane synthase, it blocks the production of thromboxane A2 from its precursor, prostaglandin H2 (PGH2). Simultaneously, it acts as a competitive antagonist at the TP receptor, preventing any remaining thromboxane A2 or other TP receptor agonists from activating the receptor. This leads to a potent inhibition of platelet aggregation.
An important consequence of thromboxane synthase inhibition is the redirection of the prostaglandin endoperoxide substrate (PGH2) towards the synthesis of other prostaglandins, notably prostacyclin (PGI2), in vascular smooth muscle and endothelial cells. This enhanced production of the antithrombotic and vasodilatory prostacyclin is an indirect effect and not due to a direct interaction of this compound with the prostacyclin (IP) receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the thromboxane A2 receptor and a typical experimental workflow for assessing drug-receptor interactions.
References
- 1. U46619 | Hart Biologicals [hartbio.co.uk]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antithrombotic Effects of Terbogrel and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antithrombotic properties of two distinct antiplatelet agents: terbogrel, a dual thromboxane A2 (TXA2) synthase inhibitor and receptor antagonist, and clopidogrel, a P2Y12 adenosine diphosphate (ADP) receptor antagonist. This document summarizes key quantitative data from preclinical and clinical studies, outlines the experimental methodologies used to generate this data, and visualizes the distinct signaling pathways through which these drugs exert their effects.
Executive Summary
Data Presentation: Quantitative Comparison of Antithrombotic Effects
The following tables summarize the available quantitative data on the efficacy of this compound and clopidogrel from distinct experimental settings. It is important to note that these data are not from direct comparative studies and experimental conditions may have varied.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Agonist | Value | Species | Source |
| IC₅₀ (Thromboxane A₂ Synthase Inhibition) | - | ~10 nM | Human | [1] |
| IC₅₀ (Thromboxane A₂ Receptor Antagonism) | U46619 | ~10 nM | Human | [1] |
| IC₅₀ (Thromboxane A₂ Synthase Inhibition) | - | 6.7 ng/mL | Human | [2] |
| IC₅₀ (Thromboxane A₂ Receptor Blockade) | - | 12 ng/mL | Human | [2] |
| Inhibition of Platelet Aggregation | Collagen (0.6 µg/mL) | Concentration-dependent | Human | [1] |
| Inhibition of Platelet Aggregation | U46619 (1 µM) | Concentration-dependent | Human | |
| Inhibition of Platelet Aggregation | - | >80% at 150 mg dose | Human |
Table 2: Ex Vivo Efficacy of Clopidogrel
| Parameter | Dosing Regimen | Effect | Species | Source |
| Thrombus Area Reduction | 300 mg loading dose | 23.1% decrease at 2 hours | Human | |
| ADP-Induced Platelet Aggregation | 300 mg loading dose | Significant reduction at 2 hours | Human | |
| ADP-Induced Platelet Aggregation | 600 mg loading dose | Significant decrease | Human |
Experimental Protocols
This compound: Platelet Aggregation Assay (Collagen and U46619-Induced)
This protocol is based on methodologies described for in vitro platelet aggregation studies.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Light Transmission Aggregometry (LTA):
-
A platelet aggregometer is set to 37°C.
-
Aliquots of the PRP are placed in cuvettes with a stir bar.
-
A baseline light transmission is established (0% aggregation with PRP, 100% with PPP).
-
This compound, at varying concentrations, or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
Platelet aggregation is initiated by adding a specific agonist:
-
Collagen (e.g., 0.6 µg/mL final concentration).
-
U46619 (a stable thromboxane A2 analog) (e.g., 1 µM final concentration).
-
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve.
-
The IC₅₀ value, the concentration of this compound required to inhibit 50% of the agonist-induced aggregation, is determined.
-
Clopidogrel: Ex Vivo Thrombus Formation Assay (Parallel-Plate Flow Chamber)
This protocol is a synthesized methodology based on descriptions of ex vivo perfusion chamber studies.
-
Blood Collection:
-
Whole blood is drawn from subjects who have received a specified dosing regimen of clopidogrel (e.g., a 300 mg or 600 mg loading dose).
-
-
Flow Chamber Preparation:
-
A parallel-plate flow chamber is coated with a thrombogenic substrate, typically type I fibrillar collagen, to mimic a damaged blood vessel wall.
-
-
Perfusion Experiment:
-
The anticoagulated whole blood is drawn through the flow chamber at a controlled flow rate to generate a specific arterial shear rate (e.g., 1500 s⁻¹).
-
The perfusion is carried out for a defined period (e.g., 4 minutes).
-
-
Imaging and Analysis:
-
Platelet adhesion and thrombus formation on the collagen-coated surface are observed and recorded in real-time using phase-contrast or fluorescence microscopy. Platelets may be pre-labeled with a fluorescent dye.
-
After the perfusion, the chamber is rinsed to remove non-adherent blood cells.
-
Multiple images are taken from different areas of the chamber.
-
Image analysis software is used to quantify various parameters of thrombus formation, such as:
-
Surface Coverage (%): The percentage of the surface covered by platelets.
-
Total Thrombus Area (µm²): The total area occupied by thrombi.
-
Average Thrombus Size (µm²): The mean size of individual thrombi.
-
-
Signaling Pathways and Mechanisms of Action
This compound's Dual-Action Mechanism
This compound inhibits platelet activation by targeting the thromboxane pathway at two distinct points. Firstly, it inhibits thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Secondly, it acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor), preventing any endogenously produced TXA2 from binding and initiating downstream signaling.
Caption: this compound's dual inhibition of TXA2 synthesis and receptor signaling.
Clopidogrel's P2Y12 Receptor Antagonism
Clopidogrel is a prodrug that requires metabolic activation in the liver. Its active metabolite then irreversibly binds to the P2Y12 receptor on the platelet surface. This binding prevents ADP from activating the receptor, which in turn inhibits the Gi-coupled signaling cascade that leads to a decrease in cyclic AMP (cAMP) levels and subsequent platelet activation.
Caption: Clopidogrel's metabolic activation and irreversible P2Y12 receptor inhibition.
Experimental Workflow: Comparative Platelet Aggregation Study
The following diagram illustrates a generalized workflow for a comparative study of this compound and clopidogrel on platelet aggregation.
References
In Vitro Potency of Terbogrel Versus Other Antiplatelet Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Terbogrel, a dual thromboxane A2 (TXA2) synthase inhibitor and receptor antagonist, against other established antiplatelet agents, including aspirin, clopidogrel, and ticagrelor. The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in the field of thrombosis and hemostasis.
Data Presentation: Comparative In Vitro Potency (IC50)
The following table summarizes the in vitro potency of this compound and other selected antiplatelet agents. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a drug's potency in inhibiting a specific biological or biochemical function. It is important to note that the experimental conditions, such as the agonist used to induce platelet aggregation and the source of platelets, can influence the IC50 values. Therefore, this table specifies these conditions to allow for a more nuanced comparison.
| Antiplatelet Agent | Primary Target(s) | Agonist | Platelet Source | IC50 |
| This compound | Thromboxane A2 Synthase & Thromboxane A2 Receptor | U46619 (TXA2 mimetic) | Washed Human Platelets | ~10 nM |
| Collagen | Human Platelet-Rich Plasma | 310 ± 18 nM | ||
| Collagen | Human Whole Blood | 52 ± 20 nM | ||
| Aspirin | Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Human Platelet-Rich Plasma | ~10 µM (with 90 min incubation) |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | Washed Human Platelets | 1.9 ± 0.3 µM |
| Ticagrelor | P2Y12 Receptor | ADP | Human Platelet-Rich Plasma | 0.01 - 10 µmol/L (range) |
Experimental Protocols: In Vitro Platelet Aggregation Assay
The in vitro potency of antiplatelet agents is commonly determined using Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood are often discarded to avoid activation of platelets due to venipuncture.
-
Centrifugation for PRP: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being the platelet-rich plasma (PRP).
-
Preparation of PPP: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: A light transmission aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: A known volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C.
-
Inhibitor Addition: The antiplatelet agent (e.g., this compound, aspirin) at various concentrations is added to the PRP and incubated for a specific period to allow for target engagement. A vehicle control (e.g., saline or DMSO) is used for comparison.
-
Agonist Addition: Platelet aggregation is initiated by adding a specific agonist, such as arachidonic acid (for aspirin), ADP (for clopidogrel and ticagrelor), or a thromboxane mimetic like U46619 (for this compound).
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is determined.
-
IC50 Calculation: The percentage of inhibition of platelet aggregation is calculated for each concentration of the antiplatelet agent relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the compared antiplatelet agents and a general workflow for determining in vitro potency.
Figure 1: this compound inhibits both TXA2 synthesis and its receptor.
Figure 2: Aspirin irreversibly inhibits the COX-1 enzyme.
Figure 3: P2Y12 antagonists block ADP-mediated platelet activation.
Figure 4: A generalized workflow for determining IC50 values.
Evaluating the Specificity of Terbogrel's Inhibitory Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Terbogrel and its alternatives, focusing on the specificity of their inhibitory actions on the thromboxane A2 (TXA2) pathway. The information presented is supported by experimental data to aid in the evaluation and selection of the most appropriate compound for research and therapeutic development.
Introduction to Thromboxane A2 Inhibition
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. The synthesis of TXA2 is catalyzed by thromboxane A2 synthase from its precursor, prostaglandin H2 (PGH2). The biological effects of TXA2 are mediated through its interaction with the thromboxane A2 receptor (TP receptor). Consequently, inhibition of TXA2 signaling, either by blocking its synthesis or by antagonizing its receptor, represents a key therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.
This compound is a novel antithrombotic agent characterized by a dual mechanism of action: it potently inhibits thromboxane A2 synthase and competitively antagonizes the TP receptor. This dual activity is believed to offer a more comprehensive blockade of the TXA2 pathway compared to agents with a single mechanism of action. This guide evaluates the specificity of this compound's inhibitory actions in comparison to other compounds targeting the TXA2 pathway, including other dual inhibitors and selective receptor antagonists.
Mechanism of Action and Signaling Pathway
The synthesis and signaling of thromboxane A2 involves a series of enzymatic steps, culminating in the activation of platelets and vascular smooth muscle cells. This compound and its alternatives intervene at different points in this pathway.
Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition.
Comparative Analysis of Inhibitory Potency and Specificity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and its alternatives against their primary targets. Specificity is evaluated by comparing their activity against other related enzymes and prostanoid receptors.
Table 1: Potency against Primary Targets
| Compound | Target | Potency (IC50 / Ki) | Reference |
| This compound | Thromboxane A2 Synthase | IC50: 6.7 ng/mL (~16.5 nM) | [1] |
| TP Receptor | IC50: 12 ng/mL (~29.6 nM) | [1] | |
| Picotamide | Thromboxane A2 Synthase | IC50: 0.43 - 140 µM (variable) | [2] |
| TP Receptor | Ki: 1472 ± 321 nM | [3] | |
| Ridogrel | Thromboxane A2 Synthase | IC50: 5.0 ± 0.37 nM | [4] |
| TP Receptor | Weak antagonism noted | ||
| Ifetroban | TP Receptor | High affinity (specific value not cited) |
Table 2: Specificity Profile - Activity against Other Prostanoid Receptors and COX Enzymes
Data on the cross-reactivity of these compounds with other prostanoid receptors (e.g., EP, DP, IP) and cyclooxygenase (COX) enzymes is limited in publicly available literature. Qualitative descriptions suggest a high degree of selectivity for their primary targets.
| Compound | Off-Target | Activity | Reference |
| This compound | Other Prostanoid Receptors | Data not available | |
| COX-1 / COX-2 | Data not available | ||
| Picotamide | Other Prostanoid Receptors | Data not available | |
| COX-1 / COX-2 | Does not interfere with prostacyclin production | ||
| Ridogrel | Other Prostanoid Receptors | Data not available | |
| COX-1 / COX-2 | Selective for TXA2 synthase over other P450 enzymes | ||
| Ifetroban | Other Prostanoid Receptors | Selective for TP receptor | |
| COX-1 / COX-2 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Thromboxane A2 Synthase Inhibition
This protocol outlines the determination of thromboxane B2 (TXB2), the stable metabolite of TXA2, as an indicator of thromboxane A2 synthase activity.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picotamide inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ridogrel: a selective inhibitor of the cytochrome P450-dependent thromboxane synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbogrel: A Dual-Action Inhibitor Enhancing Prostacyclin Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Terbogrel, a dual-action thromboxane A2 (TxA2) receptor antagonist and thromboxane synthase inhibitor, and its role in enhancing prostacyclin (PGI2) production. The following sections detail its mechanism of action, compare its performance with other relevant compounds, and provide experimental protocols for key assays.
Mechanism of Action: A Two-Pronged Approach
This compound exerts its effects through a dual mechanism that synergistically shifts the arachidonic acid cascade towards the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1][2] By inhibiting thromboxane synthase, this compound blocks the conversion of prostaglandin H2 (PGH2) into thromboxane A2, a pro-aggregatory and vasoconstrictive agent.[1][2] Concurrently, this compound acts as a direct antagonist of the TxA2 receptor, preventing any remaining thromboxane from exerting its biological effects.[1] This dual action leads to an accumulation of PGH2, which is then preferentially metabolized by prostacyclin synthase in endothelial cells, resulting in enhanced prostacyclin production.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and other relevant compounds on thromboxane and prostacyclin levels, as well as platelet aggregation.
Table 1: Effect on Thromboxane and Prostacyclin Metabolites
| Compound | Dose | Change in Thromboxane Metabolites | Change in Prostacyclin Metabolites | Study Population | Reference |
| This compound | 100-200 mg bid | Up to 98% reduction | Modest, statistically insignificant rise (39%) | Patients with Primary Pulmonary Hypertension | |
| This compound | 50-150 mg bid | Significant inhibition | Enhanced production | Healthy male subjects | |
| Ridogrel | 300 mg bid | Significant reduction in urinary 2,3-dinor-TxB2 and TxB2 | No significant change in systemic or renal PGI2 production | Healthy subjects | |
| Ridogrel | 0.1-1.0 mg/kg IV | 96.6% - 99.6% suppression of serum thromboxane | 340% - 472% increase in prostacyclin levels | Pregnant Rhesus Monkeys | |
| Dazoxiben | 200 mg single dose | Significant inhibition of serum TxB2 | 2.4-fold increase in urinary 2,3-dinor-6-keto-PGF1α | Healthy volunteers | |
| Aspirin | 330 mg once daily | Complete inhibition of thromboxane production | Inhibition of prostacyclin synthesis | Healthy male subjects | |
| Clopidogrel | In vitro | Inhibition of TxB2 production | No change in prostacyclin synthesis | In vitro (human whole blood) |
Table 2: Effect on Platelet Aggregation
| Compound | Dose | Inhibition of Platelet Aggregation | Agonist | Study Population | Reference |
| This compound | 150 mg | >80% inhibition | Collagen | Healthy male subjects | |
| Ridogrel | 300 mg bid | Shift in concentration-response curves for U46619 | U46619 (TxA2 mimetic) | Healthy subjects | |
| Dazoxiben | 25-200 mg | Dose-dependent inhibition | Arachidonic acid | Healthy volunteers | |
| Clopidogrel | In vitro | Significant inhibition | Collagen | In vitro (human whole blood) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Urinary 6-keto-Prostaglandin F1α (Prostacyclin Metabolite)
This protocol outlines a common method for quantifying the stable metabolite of prostacyclin in urine, providing an index of endogenous prostacyclin production.
1. Sample Collection and Preparation:
-
Collect 24-hour urine samples from subjects.
-
To prevent degradation of prostaglandins, keep samples refrigerated during collection and subsequently freeze at -20°C until analysis.
-
Thaw samples and centrifuge to remove any particulate matter.
2. Extraction and Chromatographic Separation:
-
Acidify the urine sample to approximately pH 3.
-
Extract the prostaglandins using a solid-phase extraction (SPE) column (e.g., C18).
-
Elute the prostaglandins from the column.
-
Further purify and separate 6-keto-PGF1α from other prostaglandins using high-performance liquid chromatography (HPLC). This step is crucial for the specificity of the assay, as some antibodies may have cross-reactivity.
3. Radioimmunoassay (RIA):
-
The assay is based on the principle of competitive binding.
-
A known quantity of radiolabeled 6-keto-PGF1α (tracer) and an unknown amount from the sample compete for a limited number of binding sites on a specific antibody.
-
Incubate the sample extract or standard with the antibody and tracer.
-
Separate the antibody-bound fraction from the free fraction (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
4. Quantification:
-
Construct a standard curve using known concentrations of unlabeled 6-keto-PGF1α.
-
Determine the concentration of 6-keto-PGF1α in the samples by comparing their radioactivity with the standard curve.
-
Results are typically expressed as nanograms of 6-keto-PGF1α excreted per 24 hours.
Collagen-Induced Platelet Aggregation Assay
This protocol describes a standard method to assess platelet function by measuring their aggregation in response to collagen.
1. Blood Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.
2. Light Transmission Aggregometry (LTA):
-
The principle of LTA is to measure the increase in light transmission through a suspension of PRP as platelets aggregate.
-
Place a cuvette containing PRP in the aggregometer and adjust the baseline to 0% aggregation.
-
Replace the PRP with PPP to set the 100% aggregation baseline.
-
Add the PRP back to the cuvette and add a stirring bar.
-
Initiate the recording and add a known concentration of a platelet agonist, such as collagen, to the PRP.
3. Data Analysis:
-
The aggregometer records the change in light transmission over time, generating an aggregation curve.
-
The maximum percentage of aggregation is determined from this curve.
-
The effect of an inhibitor like this compound can be assessed by pre-incubating the PRP with the drug before adding the agonist and comparing the resulting aggregation to a control (vehicle-treated) sample.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The IC50 of Terbogrel for inhibiting thromboxane A2 synthase is approximately 10 nM.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terbogrel's potency in inhibiting thromboxane A2 synthase with other relevant inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2), a potent bioactive lipid, plays a critical role in platelet aggregation and vasoconstriction.[1][2] Its synthesis is a key step in the arachidonic acid cascade, catalyzed by the enzyme thromboxane A2 synthase. Inhibition of this enzyme is a therapeutic strategy for various cardiovascular and thrombotic diseases. This compound is a notable compound in this class, exhibiting a dual mechanism of action as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist.[3] This guide focuses on its efficacy as a synthase inhibitor in comparison to other molecules.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of various compounds against thromboxane A2 synthase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This compound demonstrates high potency with an IC50 of approximately 10 nM. The following table provides a comparative summary of the IC50 values for this compound and other selected thromboxane A2 synthase inhibitors.
| Inhibitor | IC50 (nM) | Target(s) | Reference(s) |
| This compound | ~10 | Thromboxane A2 Synthase, Thromboxane A2 Receptor | [3] |
| Furegrelate | 15 | Thromboxane A2 Synthase | [4] |
| Ozagrel | 11 | Thromboxane A2 Synthase | |
| BM567 | 12 | Thromboxane A2 Synthase, Thromboxane A2 Receptor | |
| Dazoxiben | 300 | Thromboxane A2 Synthase | |
| Isbogrel | N/A (ID50 of 0.04 mg/kg in vivo) | Thromboxane A2 Synthase | |
| Ridogrel | N/A (Weak receptor antagonism) | Thromboxane A2 Synthase, Thromboxane A2 Receptor |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol for Determining IC50 of Thromboxane A2 Synthase Inhibitors
The determination of the IC50 value for thromboxane A2 synthase inhibitors typically involves measuring the production of thromboxane B2 (TXB2), a stable metabolite of the highly unstable TXA2. The following is a generalized protocol based on common methodologies described in the literature.
Objective:
To determine the concentration of an inhibitor required to reduce the activity of thromboxane A2 synthase by 50%.
Materials:
-
Human platelet-rich plasma (PRP) or washed human platelets
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Thrombin or collagen (platelet agonists)
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2
-
Microplate reader
Procedure:
-
Preparation of Platelets:
-
Obtain human whole blood and prepare platelet-rich plasma by centrifugation.
-
To obtain washed platelets, further process the PRP by washing with a suitable buffer to remove plasma proteins.
-
-
Incubation with Inhibitor:
-
Pre-incubate the platelet suspension with varying concentrations of the test inhibitor (or vehicle control) for a specified time at 37°C.
-
-
Initiation of Thromboxane A2 Synthesis:
-
Induce platelet activation and subsequent TXA2 synthesis by adding a platelet agonist such as thrombin or collagen.
-
Allow the reaction to proceed for a defined period at 37°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stopping solution, such as indomethacin, which inhibits the cyclooxygenase (COX) enzyme and prevents further arachidonic acid metabolism.
-
-
Measurement of Thromboxane B2:
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the concentration of TXB2 using a commercially available EIA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of the inhibitor against the percentage of inhibition of TXB2 production.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in TXB2 formation compared to the vehicle control.
-
Thromboxane A2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key steps in the thromboxane A2 signaling pathway and a typical experimental workflow for evaluating synthase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Terbogrel inhibits collagen-induced platelet aggregation with an IC50 of about 10 nM.
Terbogrel demonstrates significant potency in inhibiting collagen-induced platelet aggregation, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM. This positions it as a powerful antiplatelet agent. This guide provides a comparative overview of this compound against other common antiplatelet drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Inhibitory Potency
The following table summarizes the IC50 values of this compound and other widely used antiplatelet agents against collagen-induced platelet aggregation. It is important to note that direct comparisons can be complex due to variations in experimental conditions.
| Drug | Active Form | Primary Mechanism of Action | IC50 (Collagen-Induced Platelet Aggregation) |
| This compound | This compound | Thromboxane A2 (TXA2) Synthase Inhibitor & TXA2 Receptor Antagonist | ~10 nM |
| Aspirin | Acetylsalicylic Acid | Cyclooxygenase-1 (COX-1) Inhibitor | ~322.5 µM[1][2][3] |
| Prasugrel | R-138727 (Active Metabolite) | P2Y12 Receptor Antagonist | 0.7 µM (for inhibition of clot strength)[4][5] |
| Clopidogrel | Active Metabolite | P2Y12 Receptor Antagonist | Not significantly inhibited at 30 µM |
| Ticagrelor | Ticagrelor | P2Y12 Receptor Antagonist | Specific IC50 not available; exhibits slight inhibition alone, additive effect with aspirin |
Mechanism of Action: A Dual Approach
This compound's potent inhibitory effect stems from its dual mechanism of action. It acts as both a thromboxane A2 (TXA2) synthase inhibitor and a TXA2 receptor antagonist . This comprehensive approach blocks both the production of a key platelet agonist (TXA2) and the signaling pathway of any TXA2 that is produced.
In contrast, other antiplatelet agents typically target a single pathway:
-
Aspirin irreversibly inhibits the COX-1 enzyme, thereby preventing the synthesis of TXA2 from arachidonic acid.
-
Clopidogrel and Prasugrel are prodrugs whose active metabolites irreversibly block the P2Y12 receptor, preventing ADP-mediated platelet activation.
-
Ticagrelor is a direct and reversible inhibitor of the P2Y12 receptor.
Experimental Protocols
Collagen-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay is a standard method for assessing platelet function and the efficacy of antiplatelet agents.
1. Principle: Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, in this case, collagen. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
2. Reagents and Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Collagen (e.g., from equine tendon).
-
Phosphate-buffered saline (PBS) or saline for dilutions.
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer cuvettes with stir bars.
-
A light transmission aggregometer.
3. Procedure:
- Preparation of Platelet-Rich Plasma (PRP):
- Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- Carefully collect the upper PRP layer.
- Preparation of Platelet-Poor Plasma (PPP):
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.
- Collect the supernatant, which is the PPP.
- Assay Performance:
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
- Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
- Incubate the PRP at 37°C for a few minutes.
- Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
- Add the test compound (e.g., this compound or other inhibitors) at various concentrations and incubate for a specified time.
- Initiate platelet aggregation by adding a standardized concentration of collagen (e.g., 2-5 µg/mL).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
- The maximum percentage of aggregation is determined from the aggregation curve.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the collagen-induced platelet aggregation pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Signaling cascade of collagen-induced platelet aggregation.
References
- 1. Evaluation of the pharmacokinetics and pharmacodynamics of ticagrelor co-administered with aspirin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor Inhibits Toll-Like and Protease-Activated Receptor Mediated Platelet Activation in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Platelet Activation by Clopidogrel Prevents Hypertension-Induced Cardiac Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor inhibits human platelet aggregation via adenosine in addition to P2Y12 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antiplatelet effect of clopidogrel in patients whose platelets are least inhibited by aspirin: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Studies have explored the pharmacokinetics and pharmacodynamics of Terbogrel in healthy subjects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetics and pharmacodynamics of Terbogrel, a dual thromboxane A2 (TxA2) receptor antagonist and synthase inhibitor, with two other antiplatelet agents: Ridogrel, which shares a similar dual mechanism, and the widely used Acetylsalicylic Acid (aspirin). The information presented is based on studies conducted in healthy human subjects, offering a baseline for understanding the clinical pharmacology of these compounds.
Mechanism of Action: A Tale of Three Inhibitors
This compound and Ridogrel represent a class of drugs that target the thromboxane A2 pathway at two distinct points. They not only block the TxA2 receptor (TP receptor), preventing the action of existing TxA2, but they also inhibit thromboxane synthase, the enzyme responsible for the synthesis of new TxA2. In contrast, Acetylsalicylic Acid acts upstream by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for TxA2.
The dual action of this compound and Ridogrel is intended to provide a more complete blockade of the TxA2 pathway. However, the balance between receptor antagonism and synthase inhibition differs between these two agents. Studies have shown that this compound is nearly equipotent in its two actions, whereas Ridogrel exhibits significantly weaker receptor antagonism compared to its inhibition of thromboxane synthase.[1]
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug are crucial in determining its dosing regimen and clinical utility. The following tables summarize the key pharmacokinetic parameters for this compound, Ridogrel, and Acetylsalicylic Acid based on studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Multiple Doses) [1]
| Parameter | 50 mg twice daily | 100 mg twice daily | 150 mg twice daily |
| Cmax,ss (ng/mL) | 959 ± 526 | 1590 ± 975 | 2560 ± 988 |
| tmax,ss (h) | 1.0 - 1.5 (median) | 1.0 - 1.5 (median) | 1.0 - 1.5 (median) |
| AUCss (ng·h/mL) | 2380 ± 1210 | 4490 ± 2620 | 6640 ± 2550 |
| t½,z (h) | 9.8 ± 2.6 | 10.8 ± 2.9 | 10.3 ± 2.4 |
| MRT (h) | 5.9 ± 1.2 | 6.8 ± 1.5 | 6.5 ± 1.1 |
Data are presented as mean ± s.d., except for tmax,ss which is the median range. Cmax,ss: Maximum plasma concentration at steady state; tmax,ss: Time to reach Cmax,ss; AUCss: Area under the plasma concentration-time curve at steady state; t½,z: Terminal half-life; MRT: Mean residence time.
Table 2: Pharmacokinetic Parameters of Ridogrel and Acetylsalicylic Acid in Healthy Subjects
| Drug | Dose | Cmax | tmax (h) | AUC | t½ (h) |
| Ridogrel | 300 mg (oral) | N/A | 0.5 - 1 | N/A | 6 - 9 |
| Acetylsalicylic Acid | 80 mg (oral) | 1 µg/mL | 0.5 | N/A | 0.4 |
| Acetylsalicylic Acid | 500 mg (oral) | N/A | N/A | N/A | N/A |
| Acetylsalicylic Acid | 250 mg (IV) | N/A | <0.08 | N/A | N/A |
| Acetylsalicylic Acid | 500 mg (IV) | N/A | <0.08 | N/A | N/A |
N/A: Not available from the provided search results.
Pharmacodynamic Effects: Platelet Inhibition and Biomarker Modulation
The ultimate goal of these antiplatelet agents is to inhibit platelet aggregation. This is achieved through their respective mechanisms of action, leading to measurable changes in biomarkers of platelet activation and thromboxane synthesis.
Table 3: Pharmacodynamic Parameters of this compound and Ridogrel
| Drug | Parameter | Value |
| This compound | IC50 for TxA2 Receptor Blockade | 12 ng/mL[1] |
| This compound | IC50 for Thromboxane Synthase Inhibition | 6.7 ng/mL[1] |
| Ridogrel | IC50 for TxA2/PG-END Receptor Binding | 5.2 µM[2] |
Platelet Aggregation Inhibition:
-
This compound: At the highest tested dose of 150 mg, this compound achieved over 80% inhibition of platelet aggregation.
-
Ridogrel: Demonstrated inhibition of U46619- and collagen-induced platelet aggregation with ED50 values of 27 µM and 4.7 µM, respectively.
-
Acetylsalicylic Acid: Intravenous administration of 250 mg and 500 mg resulted in complete inhibition of platelet aggregation within 5 minutes. Oral administration of 500 mg also led to complete inhibition, though with a delayed onset.
Biomarker Modulation:
-
This compound: Showed a dose-dependent blockade of TxA2 receptors and inhibition of thromboxane synthase activity.
-
Ridogrel: In patients with essential hypertension, a 300 mg dose significantly reduced urinary excretion of thromboxane B2 and its metabolite.
-
Acetylsalicylic Acid: A 330 mg twice-daily dose for 7 days resulted in complete inhibition of thromboxane production in collagen-stimulated whole blood.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for the critical evaluation of the data.
This compound Study in Healthy Subjects:
-
Study Design: A randomized, double-blind, placebo-controlled, rising single-dose and multiple-dose study.
-
Subjects: Healthy male volunteers.
-
Single-Dose Phase: Subjects received a single oral dose of this compound (10, 25, 50, 100, 150, or 200 mg) or placebo.
-
Multiple-Dose Phase: Subjects received this compound (50, 100, or 150 mg twice daily), placebo, or acetylsalicylic acid (330 mg twice daily) for 7 days.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points to determine pharmacokinetic parameters. Noncompartmental analysis was used.
-
Pharmacodynamic Assessments:
-
Thromboxane A2 Receptor Occupancy: Measured by the displacement of a radiolabeled ligand from platelet receptors.
-
Thromboxane Synthase Inhibition: Determined by measuring the stable metabolite TxB2 in collagen-stimulated blood samples.
-
Platelet Aggregation: Assessed in platelet-rich plasma.
-
Ridogrel Study (Essential Hypertension Patients):
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Subjects: Patients with uncomplicated essential hypertension.
-
Treatment: Patients received two doses of either placebo or Ridogrel (300 mg) 12 hours apart.
-
Pharmacodynamic Assessments:
-
Urinary Eicosanoid Measurement: Urinary excretion of thromboxane B2, 6-keto-prostaglandin F1α, and their metabolites were measured by gas chromatography/mass spectrometry.
-
Platelet Aggregation: Responses to a thromboxane A2 mimetic and ADP were studied turbidometrically.
-
Acetylsalicylic Acid Study in Healthy Volunteers:
-
Study Design: A randomized, single-blind, placebo-controlled, crossover study.
-
Subjects: Healthy Japanese volunteers.
-
Treatment: Subjects received either 300 mg clopidogrel or 20 mg prasugrel initially, and after a washout period, the other drug was administered. A separate study compared intravenous (250 mg and 500 mg) and oral (100, 300, and 500 mg) administration of acetylsalicylic acid.
-
Pharmacokinetic Analysis: Plasma concentrations of the active metabolites were measured.
-
Pharmacodynamic Assessments:
-
Platelet Aggregation: Measured by light transmission aggregometry.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel, a combined TXA2 synthase inhibitor--TXA2/PG-END receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
